Product packaging for Pentanediamide(Cat. No.:CAS No. 3424-60-0)

Pentanediamide

Cat. No.: B1580538
CAS No.: 3424-60-0
M. Wt: 130.15 g/mol
InChI Key: RCCYSVYHULFYHE-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry

Pentanediamide is classified as a diamide (B1670390), an organic compound featuring two amide functional groups. allen.in An amide group consists of a carbonyl group (C=O) bonded to a nitrogen atom. allen.intutorchase.com The presence of the carbonyl group significantly influences the chemical properties of the nitrogen atom, making amides much weaker bases than their amine counterparts due to the electron-withdrawing nature of the carbonyl group. allen.intutorchase.com This characteristic also imparts a high degree of stability to the amide bond, a feature crucial in many biological and synthetic polymers. tutorchase.com

The fundamental structure of this compound is derived from glutaric acid (pentanedioic acid), where both carboxylic acid groups are converted to primary amides. chemsrc.comnih.gov This places it within the broader family of dicarboxamides. The ability of the amide groups to participate in strong intermolecular hydrogen bonding results in higher melting and boiling points compared to analogous compounds of similar molecular weight. tutorchase.com

Overview of this compound Structural Diversity

The basic this compound structure, with the chemical formula C₅H₁₀N₂O₂, serves as a scaffold for a wide array of derivatives. nih.gov This structural diversity arises from substitutions at various positions on the molecule:

N-Substituted Derivatives: The hydrogen atoms on the amide nitrogens can be replaced by various alkyl or aryl groups. This N-substitution is a common strategy to modify the compound's physical and chemical properties, such as solubility and reactivity. academie-sciences.fr Examples include N,N'-di(pentan-3-yl)this compound and glutaric acid bisdimethylamide. vulcanchem.comnih.gov

Carbon-Backbone Substitution: The central pentane (B18724) chain can be substituted with different functional groups. For instance, research has been conducted on derivatives like 2-((3-(2-furanyl)-1-oxo-2-propenyl)amino)-N,N,N',N'-tetramethyl-pentanediamide, which incorporates furan (B31954) and propenyl groups, leading to a more complex molecule with potential for varied chemical interactions. ontosight.ai

Cyclic Derivatives: Intramolecular reactions can lead to the formation of cyclic structures. For example, the dehydration of the monoamide of glutaric acid (glutaramic acid) can form glutarimide (B196013) (piperidine-2,6-dione), a heterocyclic compound that serves as a core component in several pharmacologically active agents. wikipedia.org

This inherent structural variability allows for the creation of a vast library of this compound-based molecules with tailored properties. nih.gov

Scope and Significance of Advanced this compound Research

Advanced research into this compound and its derivatives spans several scientific disciplines, highlighting its versatility as a chemical building block.

Polymer Chemistry: A significant area of research is the use of this compound precursors, such as 1,5-pentanediamine, as monomers for the synthesis of bio-based polyamides. acs.orgrsc.orgresearchgate.net These polyamides, like PA5X, are being developed as sustainable alternatives to traditional petroleum-based polymers, with applications in engineering plastics and fibers. researchgate.net The properties of these polymers, such as thermal stability and water absorption, can be fine-tuned by copolymerization with other monomers. researchgate.net

Organic Synthesis: The this compound scaffold is utilized as a versatile intermediate in the synthesis of more complex organic molecules. ontosight.aiugent.be Its functional groups can be chemically modified to build intricate molecular architectures. For example, it can be a precursor in the synthesis of N,N-disubstituted sulphonamides. covenantuniversity.edu.ng

Medicinal Chemistry: While this compound itself has no direct therapeutic applications, its derivatives are of interest in drug discovery. wikipedia.org Researchers have designed and synthesized novel this compound derivatives as potential enzyme inhibitors, such as S-adenosyl-L-homocysteine hydrolase (SAHase) inhibitors, which have shown activity against viruses and tumor cell lines in preliminary studies. researchgate.net The ability to create diverse structures allows for the exploration of structure-activity relationships to optimize biological activity. researchgate.netopenaccessjournals.com

The ongoing investigation into this compound and its analogues underscores its importance as a foundational molecule with the potential to contribute to the development of new materials and therapeutic agents. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2 B1580538 Pentanediamide CAS No. 3424-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYSVYHULFYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282184
Record name Pentanediamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-60-0
Record name Pentanediamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanediamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pentanediamide and Its Derivatives

Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of stereoselective and enantioselective synthetic routes to pentanediamide derivatives a critical endeavor. These methods aim to control the three-dimensional arrangement of atoms, yielding enantiomerically pure or enriched products.

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the chiral product. wikipedia.org This strategy has been widely applied in asymmetric synthesis. researchgate.netnih.gov For instance, oxazolidinones, such as 4-benzyl-2-oxazolidinone, are effective chiral auxiliaries for asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgwilliams.edu The substrate is first acylated with the chiral auxiliary, and the resulting enolate undergoes diastereoselective alkylation. wikipedia.org Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched carboxylic acid derivative, which can be converted to the corresponding this compound. wikipedia.orgnih.gov Pseudoephedrine and its analog, pseudoephenamine, also serve as practical chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids, which are precursors to chiral pentanediamides. nih.govgoogle.com

Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. thieme-connect.comresearchgate.net Asymmetric hydrogenation and other transition-metal-catalyzed reactions, employing chiral ligands, have proven effective for the synthesis of enantiomerically enriched compounds. rsc.org For example, the asymmetric synthesis of C2-symmetric vicinal diamines has been achieved through the reductive dimerization of N-acylpyridinium salts using a titanium reducing agent in the presence of a chiral auxiliary. nih.gov

Control of Racemic Mixtures and Enantiomer Separation

When a chiral compound is synthesized from achiral precursors without a chiral influence, a racemic mixture (an equal mixture of both enantiomers) is typically formed. organic-chemistry.orgscilit.comlibretexts.org The separation of these enantiomers, a process known as resolution, is crucial for obtaining optically pure compounds. organic-chemistry.orgscilit.comlibretexts.org

One common method for resolving racemic mixtures is through the formation of diastereomeric salts. libretexts.orgacs.org A racemic mixture of a carboxylic acid, for example, can be reacted with a single enantiomer of a chiral base (a resolving agent) to form a mixture of two diastereomeric salts. organic-chemistry.orgnumberanalytics.com Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. organic-chemistry.orglibretexts.orgacs.org After separation, the individual diastereomeric salts are treated with an acid or base to regenerate the pure enantiomers of the original compound. longdom.org Chiral acids like (+)-tartaric acid and chiral bases like (-)-brucine are common resolving agents. organic-chemistry.orgnumberanalytics.com

Another powerful technique for separating enantiomers is chiral chromatography. mdpi.com In this method, the stationary phase of the chromatography column is made of a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used method for the analytical and preparative separation of enantiomers. mdpi.com

Multi-Component and Convergent Synthetic Strategies

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. researchgate.netacs.org These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the rapid generation of molecular diversity. wikipedia.orgnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be employed to synthesize diamide (B1670390) structures. numberanalytics.comacs.orgwikipedia.orgnumberanalytics.comwikipedia.orgslideshare.net

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction is highly versatile and allows for the introduction of four points of diversity into the final product. researchgate.netnih.gov The synthesis of glutarimide (B196013) alkaloids has been achieved using an Ugi reaction as a key step. researchgate.net

The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. numberanalytics.comwikipedia.orgnih.govslideshare.net While the ester linkage in the product can be susceptible to hydrolysis, this reaction provides a rapid entry to complex amide-containing molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include atom economy, the use of safer solvents, and the development of energy-efficient processes. researchgate.net

Solvent-Free and Atom-Economical Routes

Solvent-free reactions , also known as solid-state or dry media reactions, offer significant environmental benefits by eliminating the need for solvents, which are often toxic, flammable, and contribute to waste generation. google.comgoogle.com The amidation of carboxylic acids can be carried out under solvent-free conditions, for example, by heating a mixture of the acid and an amine source. google.comgoogle.com In some cases, a catalyst like boric acid can be used to facilitate the reaction. google.comgoogle.com The use of methoxysilanes as coupling agents also enables solvent-free amide bond formation. wikipedia.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netlongdom.org A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. researchgate.netlongdom.org Addition and rearrangement reactions are inherently 100% atom-economical. nih.gov The development of catalytic reactions that proceed with high atom economy is a central goal of green chemistry. thieme-connect.com The synthesis of cyclic imides, such as glutarimides, from diols and primary amines using a ruthenium catalyst is an example of an atom-economical process. thieme-connect.com

Biocatalytic Approaches to this compound Scaffolds

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.netnsf.gov Enzymes operate under mild conditions (pH and temperature) and in aqueous environments, and they can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.netnsf.gov

Lipases and amidases are two classes of enzymes that have been extensively used in the synthesis of chiral amides and their precursors. units.itkyoto-u.ac.jpLipases , such as Candida antarctica lipase (B570770) B (CALB), can be used for the kinetic resolution of racemic alcohols and amines, as well as for the desymmetrization of prochiral diesters. units.itinternationaljournalssrg.org For example, the desymmetrization of dimethyl 3-substituted glutarates via aminolysis or ammonolysis catalyzed by CALB yields enantiopure monoamides, which are valuable intermediates for the synthesis of chiral compounds. units.it The enzymatic desymmetrization of 3-substituted glutaric anhydrides through alcoholysis is another effective strategy. rsc.orgrsc.org

Amidases can catalyze the stereoselective hydrolysis of diamides to produce chiral monoamides. researchgate.netsemanticscholar.org For instance, microorganisms such as Comamonas sp. have been shown to asymmetrically hydrolyze 3-substituted glutaric acid diamides to yield the corresponding (R)-monoamides with high enantiomeric excess. researchgate.net Similarly, imidase enzymes from bacteria like Alcaligenes faecalis and Burkholderia phytofirmans can catalyze the (R)-selective hydrolysis of 3-substituted glutarimides. numberanalytics.com These biocatalytic desymmetrization reactions provide a direct and environmentally friendly route to valuable chiral building blocks for the synthesis of this compound derivatives. numberanalytics.comwikipedia.orgresearchgate.net

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream, presents significant advantages for the synthesis of this compound and its derivatives. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions like nitrations. mdpi.comamt.uk

The use of flow reactors can enhance mass and heat transfer, which is beneficial for reactions like hydrogenations and halogenations. amt.uk In the context of this compound synthesis, this could translate to more efficient and scalable production. amt.uksioc-journal.cn Automated flow chemistry systems can further accelerate the synthesis and optimization of this compound derivatives for applications in drug discovery and materials science. vapourtec.com

Table 1: Advantages of Flow Chemistry in Synthesis
ParameterAdvantage in Flow ChemistryRelevance to this compound Synthesis
Temperature ControlPrecise and rapid heating/cooling due to high surface-area-to-volume ratio. mdpi.comImproved control over exothermic amidation reactions, minimizing side products.
Pressure ControlAbility to safely operate at high pressures. illinois.eduCan enable reactions with gaseous reagents or raise boiling points of solvents, expanding reaction conditions.
MixingEfficient and rapid mixing of reagents. illinois.eduEnsures homogeneity, leading to more consistent product formation and higher yields.
SafetySmaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. mdpi.comSafer handling of reagents like thionyl chloride, sometimes used in amide synthesis. vulcanchem.com
ScalabilityEasier to scale up by running the system for longer or using parallel reactors. amt.ukFacilitates the production of larger quantities of this compound derivatives for further research or application.

Novel Functionalization and Derivatization Techniques

Recent advancements in synthetic chemistry have opened up new avenues for the functionalization and derivatization of this compound, allowing for the creation of a wide array of complex molecules with tailored properties.

The five-carbon chain of this compound offers opportunities for structural modifications. For instance, reduction reactions can alter the this compound backbone. Additionally, the introduction of substituents along the pentane (B18724) chain can influence the molecule's conformation and biological activity. One example includes the synthesis of a 3-phenylthis compound derivative. vulcanchem.com

The amide groups of this compound are key sites for functional group interconversions, a fundamental strategy in organic synthesis for modifying molecular structures. solubilityofthings.com These transformations allow for the conversion of the amide into other functional groups, thereby altering the compound's chemical properties and potential applications. solubilityofthings.compressbooks.pub

Common interconversions include:

Hydrolysis: Conversion of the amide back to a carboxylic acid.

Reduction: Reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride. imperial.ac.uk

Conversion to Esters or Thioamides: The terminal amide groups can undergo nucleophilic acyl substitution, for example, by treatment with thionyl chloride to form a dicarboxylic acid chloride, which can then be converted to esters or thioamides. vulcanchem.com

These interconversions are instrumental in creating diverse libraries of this compound derivatives for various research applications. solubilityofthings.com

The incorporation of heterocyclic rings into the structure of this compound derivatives is a significant strategy in medicinal chemistry to enhance biological activity. researchgate.netnih.gov Heterocycles can introduce specific physicochemical properties and act as pharmacophores. nih.govmdpi.com

Examples of this compound derivatives incorporating heterocyclic moieties include:

Furan-containing derivatives: Compounds such as this compound, 2-((3-(2-furanyl)-1-oxo-2-propenyl)amino)-N,N,N',N'-tetramethyl-, (+-)- have been synthesized, where a furan (B31954) ring is attached to the this compound backbone. ontosight.aiontosight.aiontosight.ai The furan moiety is a common feature in biologically active natural products. ontosight.ai

Acridine-containing derivatives: A notable example is this compound, 3-(9-acridinylamino)-N,N'-bis(5-(9-acridinylamino)pentyl)-, which features acridine (B1665455) moieties. ontosight.ai

Benzothiazole (B30560) and Pyridine derivatives: The synthesis of diamidino substituted bis-benzothiazolyl-pyridines has been explored for their potential antiproliferative activity. researchgate.net

The synthesis of these derivatives often involves multi-step reactions, including condensation reactions to form the amide bonds and subsequent steps to introduce the heterocyclic groups. ontosight.ai

Table 2: Examples of Heterocyclic Moieties in this compound Derivatives
Heterocyclic MoietyExample Compound NameSignificance
FuranThis compound, 2-((3-(2-furanyl)-1-oxo-2-propenyl)amino)-N,N,N',N'-tetramethyl-, (+-)- ontosight.aiFuran rings are present in many natural products and can confer biological activity. ontosight.ai
AcridineThis compound, 3-(9-acridinylamino)-N,N'-bis(5-(9-acridinylamino)pentyl)- ontosight.aiAcridine is a planar aromatic nucleus known to intercalate into DNA. ontosight.ai
Benzothiazole/PyridineDiamidino substituted bis-benzothiazolyl-pyridines researchgate.netInvestigated for potential anticancer properties. researchgate.net

The introduction of planar aromatic nuclei is a key strategy in the design of molecules that can interact with biological macromolecules like DNA. ontosight.aibyjus.comopenaccessjournals.com These flat, aromatic systems can intercalate between the base pairs of DNA, a mechanism often exploited in the development of anticancer agents. ontosight.ai

A significant example is the incorporation of the acridine nucleus into a this compound derivative. ontosight.ai Acridine is a planar, aromatic system that can effectively insert itself into the DNA double helix, leading to disruption of DNA replication processes. ontosight.ai The this compound backbone in such molecules acts as a flexible linker, allowing the aromatic moieties to orient themselves for optimal interaction with their biological target. ontosight.ai

The synthesis of these complex molecules highlights the sophisticated strategies employed in modern medicinal chemistry to create targeted therapeutic agents.

Computational and Theoretical Studies of Pentanediamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, charge distribution, and reactivity. scienceopen.com

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgscispace.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.org For pentanediamide, DFT calculations can elucidate key aspects of its electronic nature.

DFT can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Calculated electronic properties for this compound using DFT could include:

HOMO-LUMO Gap: An indicator of chemical reactivity and the energy required for electronic excitation.

Mulliken Atomic Charges: An estimation of the partial charge distribution on each atom, highlighting electrophilic and nucleophilic sites.

A hypothetical table of DFT-calculated properties for this compound is presented below.

PropertyCalculated Value (Representative)Significance
Total Energy-495.7 HartreeBaseline energy for comparing structural isomers or reaction intermediates.
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy+1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.7 eVSuggests high kinetic stability.
Dipole Moment3.1 DebyeIndicates a polar molecule, likely soluble in polar solvents.
Mulliken Charge on C=O+0.55 eHighlights the electrophilic nature of the carbonyl carbon.
Mulliken Charge on N-0.70 eHighlights the nucleophilic nature of the amide nitrogen.

Note: These values are illustrative and would depend on the specific DFT functional and basis set used in the calculation.

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of chemical reactions. numberanalytics.commdpi.com

For this compound, ab initio calculations can be employed to explore potential reaction pathways, for instance, in its synthesis or degradation. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and calculate the activation energy barriers for different reaction steps. nih.gov This information is crucial for understanding reaction kinetics and predicting the most favorable mechanism. For example, the hydrolysis of the amide groups in this compound could be modeled to determine the energetic feasibility and the role of catalysts. These calculations can provide detailed mechanistic insights into chemical transformations. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses a flexible five-carbon backbone, allowing it to adopt numerous conformations in space. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. cresset-group.comnih.gov

In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. mdpi.com This generates a trajectory of the molecule's dynamic behavior, from which various properties can be analyzed. For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a duration of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Dominant Conformations: By clustering the structures from the trajectory, the most stable and frequently occurring conformations of this compound can be identified.

Conformational Transitions: The simulation can show how the molecule transitions between different shapes, and the timescales of these movements.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the two amide groups can be assessed.

Solvent Effects: The interaction of this compound with surrounding solvent molecules and its influence on conformation can be studied. cresset-group.com

The root-mean-square fluctuation (RMSF) of each atom in the this compound chain can be calculated from the simulation to identify regions of high and low flexibility.

Atom/GroupTypical RMSF (Å)Interpretation
Carbonyl Oxygen (O)0.8Relatively stable due to involvement in hydrogen bonding.
Amide Nitrogen (N)0.7Also relatively stable.
Alpha-Carbon (Cα)1.0Moderate flexibility.
Beta-Carbon (Cβ)1.5Higher flexibility than atoms closer to the amide groups.
Gamma-Carbon (Cγ)2.0The most flexible part of the carbon chain, showing the largest fluctuations.

Note: This table is illustrative. Actual RMSF values would be derived from a specific MD simulation.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. oncodesign-services.comcollaborativedrug.com By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can build models to predict the properties of new, unsynthesized compounds. nih.gov

For this compound, SAR studies would involve creating a library of derivatives and evaluating their activity for a specific target. Modifications could include:

Alkylating the amide nitrogens.

Substituting the hydrogens on the carbon backbone.

Extending or shortening the central carbon chain.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with biological activity. oncodesign-services.comnih.gov A QSAR model for a series of this compound derivatives could help in identifying the key structural features responsible for a desired effect, guiding the design of more potent and selective compounds. nih.gov For example, a study on derivatives of N-(1-(4-(2-oxo-1,2-dihydropyridin-3-yl)benzyl)piperidin-4-yl)-N-(m-tolyl)this compound explored SAR to develop potent inhibitors for a particular enzyme. nottingham.ac.uk

Prediction of Spectroscopic Signatures via Theoretical Methods

Computational methods, particularly DFT, are highly effective at predicting the spectroscopic properties of molecules. researchgate.net These theoretical spectra can be compared with experimental data to confirm the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the corresponding molecular motions, such as the N-H stretch, C=O stretch, and C-N stretch of the amide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. These predicted NMR parameters for this compound can aid in the interpretation of complex experimental spectra.

Raman Spectroscopy: Similar to IR, Raman spectra can be predicted computationally, providing complementary information about molecular vibrations. chemrxiv.org

A table of predicted vibrational frequencies for this compound could look as follows:

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
N-H Asymmetric Stretch3530~3400-3500Amide N-H bond stretch
N-H Symmetric Stretch3415~3200-3400Amide N-H bond stretch
C=O Stretch (Amide I)1685~1650-1680Carbonyl bond stretch
N-H Bend (Amide II)1620~1550-1620N-H bending

Note: Predicted wavenumbers are often systematically scaled to better match experimental values. researchgate.net

Computational Design of Novel this compound Ligands and Materials

The principles of computational chemistry can be proactively used to design new molecules based on the this compound scaffold for specific applications. iphy.ac.cn This process, often called in silico design, can significantly reduce the time and cost associated with experimental trial-and-error. lifechemicals.com

Ligand Design for Biological Targets: If this compound or a derivative is found to have affinity for a biological target (e.g., an enzyme or receptor), computational methods can be used to design new analogs with improved binding affinity and selectivity. nih.gov Using the 3D structure of the target, molecular docking simulations can predict how different this compound derivatives fit into the binding site. This structure-based drug design approach allows for the rational modification of the ligand to enhance favorable interactions, such as hydrogen bonds or hydrophobic contacts. researchgate.net

Design of New Materials: The this compound structure could serve as a building block for new polymers or materials. For example, its two amide groups offer sites for polymerization. Computational simulations could predict the properties of such hypothetical polymers, including their mechanical strength, thermal stability, and conformational preferences, guiding the synthesis of materials with desired characteristics.

Sophisticated Spectroscopic and Analytical Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of pentanediamide, offering detailed insights into its chemical environment. ontosight.aiontosight.aimdpi.com

2D and 3D NMR Techniques for Complex Structures

For complex molecules like derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) and three-dimensional (3D) NMR techniques overcome this challenge by spreading the signals across two or three frequency axes, respectively, which enhances resolution and reveals correlations between different nuclei. wikipedia.orglibretexts.orgnumberanalytics.com

Common 2D NMR experiments used in the study of this compound and its derivatives include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgnumberanalytics.comlongdom.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgnumberanalytics.com This is invaluable for assigning carbon and nitrogen signals in the this compound backbone.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system, showing correlations between a proton and all other protons in the same coupled network. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of nuclei. wikipedia.orgnumberanalytics.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is crucial for determining the three-dimensional conformation of the molecule. numberanalytics.com

3D NMR experiments, such as HSQC-TOCSY, further resolve spectral overlap by adding a third frequency dimension, which is particularly useful for larger and more complex derivatives. numberanalytics.compsgcas.ac.in These multidimensional techniques are essential for the complete assignment of proton, carbon, and nitrogen resonances and for determining the detailed solution structure of this compound-containing molecules. psgcas.ac.insaromics.com

A study on poly(ester amide)s containing glutarimide (B196013) rings identified the characteristic ¹H NMR signals for the glutarimide protons at approximately 2.68 ppm (NCOCH₂) and 2.05 ppm (NCOCH₂CH₂). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and other experimental conditions.)

Proton Predicted Chemical Shift (ppm)
-CH₂- (at C3)~1.9-2.1
-CH₂- (at C2 and C4)~2.6-2.7
-NH-Variable

This table is based on general knowledge of amide and alkane chemical shifts and specific data for related structures. researchgate.net

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing this compound in its crystalline or amorphous solid forms. google.compreprints.orgnih.gov This is particularly important for understanding the structure and properties of materials where this compound is a component. preprints.orgpanacea-nmr.eu Techniques like Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to very broad spectral lines, thereby improving resolution. preprints.org ssNMR can provide information on the local environment, polymorphism (the existence of different crystal forms), and molecular dynamics in the solid state.

Dynamic NMR for Conformational Exchange

This compound and its derivatives can exhibit dynamic processes, such as conformational changes or rotation around bonds. numberanalytics.comlibretexts.org Dynamic NMR (DNMR) refers to a collection of NMR experiments used to study these molecular motions. numberanalytics.com By acquiring spectra at different temperatures (Variable Temperature NMR), one can observe changes in the line shape of NMR signals. numberanalytics.comlibretexts.org At low temperatures, where exchange between different conformations is slow on the NMR timescale, separate signals for each conformer may be observed. ox.ac.uk As the temperature increases and the exchange rate becomes faster, these signals broaden, coalesce, and eventually sharpen into a single, averaged signal. ox.ac.uk Analysis of these line shape changes allows for the quantification of the rates and thermodynamics of the conformational exchange processes. ox.ac.uknih.gov Two-dimensional exchange spectroscopy (EXSY) can also be used to directly measure the rates of slow exchange processes. numberanalytics.comlibretexts.org These studies are crucial for understanding the flexibility of the this compound ring and how it influences the properties of the molecule. utoronto.ca

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of this compound and its derivatives. vulcanchem.com Unlike low-resolution mass spectrometry which provides the nominal mass of a molecule, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). chemguide.co.uklibretexts.org This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas. libretexts.org By comparing the experimentally determined accurate mass of the molecular ion to the calculated exact masses of possible formulas, the correct molecular formula can be confidently assigned. chemguide.co.ukmsu.edusrce.hr

Table 2: Exact Mass Data for Molecular Formula Confirmation

Molecular Formula Nominal Mass Exact Mass (Da)
C₅H₁₀N₂O₂ (this compound)130130.07423
C₆H₁₄N₂O130130.11061
C₇H₁₈N₂130130.14699

This table illustrates how HRMS can distinguish between different molecular formulas with the same nominal mass.

X-ray Crystallography for Absolute Stereochemistry and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at atomic resolution. numberanalytics.comnumberanalytics.com It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. uni-ulm.decarleton.edu Furthermore, it reveals how molecules pack together in the crystal lattice, which is fundamental to understanding supramolecular assembly. numberanalytics.comnumberanalytics.comjyu.fi

Single-Crystal X-ray Diffraction Analysis

In a single-crystal X-ray diffraction experiment, a single, well-ordered crystal of the compound is irradiated with a beam of X-rays. uni-ulm.decarleton.edu The resulting diffraction pattern is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. carleton.eduspbu.ru

For example, the crystal structure of N,N′-bis(2-nitrophenyl)glutaramide, a derivative of this compound, was determined by single-crystal X-ray diffraction. researchgate.netnih.gov The study revealed the existence of two independent molecules (A and B) in the asymmetric unit. nih.gov The analysis provided detailed information on torsion angles, dihedral angles between the phenyl rings, and the bond lengths of the amide C=O groups, confirming the keto form in the solid state. nih.gov Crucially, the study also detailed the supramolecular structure, showing how molecules are linked by intermolecular N—H⋯O hydrogen bonds to form chains. nih.gov Such analyses are invaluable for understanding how this compound-based molecules interact with each other in the solid state. researchgate.netbeilstein-journals.org

Table 3: Selected Crystallographic Data for N,N′-bis(2-nitrophenyl)glutaramide

Parameter Value Reference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)9.625 (1) researchgate.net
b (Å)9.673 (1) researchgate.net
c (Å)18.500 (2) researchgate.net
α (°)95.37 (1) researchgate.net
β (°)93.38 (1) researchgate.net
γ (°)92.77 (1) researchgate.net
Volume (ų)1709.3 (3) researchgate.net
Z4 researchgate.net

Data from the crystallographic study of a this compound derivative. researchgate.net

Powder X-ray Diffraction for Polymorphism

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the solid-state characterization of crystalline materials. units.it It is particularly crucial for identifying and distinguishing between different polymorphic forms of a substance. rigaku.com Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. mdpi.com These differences can significantly impact physical properties such as solubility, stability, and melting point, making polymorphic control vital in the pharmaceutical and materials science industries. rigaku.commdpi.com

The PXRD technique provides a unique diffraction pattern, or "fingerprint," for each crystalline phase, which is determined by the crystal lattice structure. units.it By comparing the experimental PXRD pattern of a sample to reference patterns, one can identify the specific polymorphic form present. rigaku.commdpi.com

While studies focusing solely on the polymorphism of unsubstituted this compound are not extensively documented, research on closely related compounds, such as the salts of 1,5-pentanediamine (PDA), illustrates the utility of PXRD. For instance, 1,5-pentanediamine oxalate (B1200264) (PDA-OXA), a monomer used to produce a bio-based nylon, has been shown to exist in three different crystalline forms: an anhydrate, a dihydrate, and a trihydrate. nih.gov The crystal structures of these forms were determined using single-crystal and powder X-ray diffraction, highlighting the technique's power in resolving complex solid-state structures. nih.govresearchgate.net The distinct PXRD patterns allow for the unambiguous identification of each hydrate.

Table 1: Representative Crystallographic Data for 1,5-Pentanediamine Oxalate (PDA-OXA) Hydrates Determined by X-ray Diffraction nih.gov

ParameterPDA-OXA DihydratePDA-OXA Trihydrate
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 11.5312.01
b (Å) 9.0710.33
c (Å) 10.0210.15
β (°) ** 114.3115.2
Volume (ų) **953.51138.7
Note: This data is for a closely related precursor and serves to illustrate the type of information obtained from XRD analysis in polymorphism studies.

Advanced Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure of a compound. photothermal.com These methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, making it sensitive to polar functional groups. edinst.com In contrast, Raman spectroscopy measures the inelastic scattering of light resulting from vibrations that change the molecule's polarizability, making it effective for analyzing non-polar and symmetric bonds. photothermal.comedinst.com

In-situ and Time-Resolved Vibrational Studies

In-situ and time-resolved vibrational spectroscopies are powerful methods for studying the dynamics of chemical processes as they occur. frontiersin.orgnih.gov These techniques allow researchers to monitor reactions in real-time, providing insights into reaction kinetics, identifying short-lived intermediates, and observing the evolution of molecular structures. nih.gov

Time-resolved infrared (IR) and Raman spectroscopy can track changes in the vibrational modes of this compound during its synthesis, polymerization, or degradation. nih.gov For example, using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, one could monitor the conversion of glutaric acid and ammonia (B1221849) into this compound by observing the disappearance of carboxylic acid bands and the appearance of characteristic amide I and amide II bands. frontiersin.org

Time-resolved studies, often employing pump-probe techniques, can capture the dynamics of very fast processes, such as transformations in electronically excited states or the flow of vibrational energy within the molecule following optical excitation. nih.gov These advanced methods are crucial for building a complete mechanistic understanding of reactions involving this compound. nih.gov

Table 2: Principles and Applications of In-situ and Time-Resolved Vibrational Spectroscopy for this compound

TechniquePrinciplePotential Application for this compound
In-situ FTIR/Raman Spectra are recorded under actual reaction conditions to monitor changes over time. nih.govMonitoring the synthesis of this compound; studying its thermal or chemical degradation pathways.
Time-Resolved Spectroscopy A "pump" pulse initiates a process, and a "probe" pulse records the spectral changes at defined delay times. nih.govInvestigating the photophysical properties of this compound derivatives; studying rapid polymerization kinetics.
ATR-SEIRAS Attenuated Total Reflection Surface-Enhanced IR Absorption Spectroscopy provides high sensitivity for studying species at an electrode-solution interface. frontiersin.orgAnalyzing the electrochemical behavior of this compound or its precursors at catalyst surfaces.

Correlational Analysis with Theoretical Spectra

The interpretation of experimental vibrational spectra can be greatly enhanced by correlating them with theoretical spectra generated from quantum chemical calculations, most commonly using Density Functional Theory (DFT). oatext.com This approach involves creating a computational model of the this compound molecule and calculating its vibrational frequencies and intensities. The resulting theoretical spectrum is then compared with the experimental IR and Raman data.

This correlational analysis provides a more confident and detailed assignment of spectral bands to specific atomic motions (e.g., C=O stretching, N-H bending, CH₂ rocking). ekb.eg Discrepancies between the theoretical and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies, accounting for approximations in the theoretical model and the effects of the experimental environment. The strong agreement between scaled theoretical data and experimental results validates both the spectral assignments and the accuracy of the computational model. oatext.com

Table 3: Representative Correlation of Experimental and Theoretical Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Experimental IR Frequency (cm⁻¹)Representative Scaled Theoretical DFT Frequency (cm⁻¹)
N-H Stretch Amide (R-NH₂)3350, 31803345, 3175
C-H Stretch Alkane (CH₂)2940, 28602935, 2855
Amide I (C=O Stretch) Amide (R-C=O)~1640~1645
Amide II (N-H Bend) Amide (R-NH₂)~1620~1622
C-N Stretch Amide (R-C-N)~1400~1405
Note: Theoretical values are representative and depend on the level of theory and basis set used (e.g., B3LYP/6-31G). Experimental values are typical for solid-state primary amides.*

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity

While this compound itself is an achiral molecule, its substituted derivatives can be chiral. For these chiral compounds, determining the enantiomeric purity or enantiomeric excess (ee) is critical, particularly in pharmaceutical applications. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful tools for this purpose. arxiv.org

These methods are based on the differential interaction of enantiomers with polarized light. arxiv.org Enantiomers, being non-superimposable mirror images, absorb left- and right-circularly polarized light differently, giving rise to a CD or VCD signal. The spectra of two enantiomers are exact mirror images—equal in magnitude but opposite in sign. nih.gov

This property allows for the direct measurement of enantiomeric purity. A sample of a pure enantiomer will show a maximum signal, while a racemic (50:50) mixture will show no signal. By creating a calibration curve with mixtures of known enantiomeric ratios, the enantiomeric excess of an unknown sample can be accurately determined. nih.gov VCD is particularly advantageous as it does not require the molecule to have a UV-Vis chromophore, relying instead on infrared absorption, and can be used for the direct analysis of enantiomeric purity without chromatographic separation. nih.gov

Table 4: Hypothetical VCD Data for Determining Enantiomeric Purity of a Chiral this compound Derivative

Sample% R-enantiomer% S-enantiomerEnantiomeric Excess (% ee)Normalized VCD Intensity at λ_max (ΔA/A x 10⁻⁵)
1 1000100% R+8.0
2 901080% R+6.4
3 752550% R+4.0
4 50500% (Racemic)0.0
5 257550% S-4.0
6 0100100% S-8.0

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy into a single, integrated system. numberanalytics.comsaspublishers.com These methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures. ijpsjournal.com

In a typical LC-MS analysis, the components of a liquid sample are first separated as they pass through an HPLC column. saspublishers.com As each component elutes from the column, it is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). asdlib.org This provides the molecular weight of each component and, through fragmentation analysis, yields structural information that confirms its identity. numberanalytics.com

For this compound, LC-MS is an ideal technique for various applications:

Purity Analysis: Quantifying the amount of this compound in a final product and identifying and quantifying any impurities or unreacted starting materials. americanpharmaceuticalreview.com

Reaction Monitoring: Tracking the progress of a synthesis by measuring the consumption of reactants and the formation of this compound and any byproducts over time.

Metabolic Studies: Detecting and identifying metabolites of this compound derivatives in biological fluids for pharmaceutical research. numberanalytics.com

The high sensitivity and selectivity of hyphenated techniques make them essential for ensuring the quality and safety of chemical products and for conducting advanced research. ijpsjournal.com

Table 5: Illustrative LC-MS Data for the Analysis of a Crude this compound Synthesis Mixture

Peak No.Retention Time (min)Experimental m/z [M+H]⁺Proposed Identity
1 2.1133.05Glutaric Acid (Starting Material)
2 3.5131.08This compound (Product)
3 4.8114.06Glutarimide (Cyclized Byproduct)
Note: The m/z values correspond to the protonated molecule [M+H]⁺. Retention times are hypothetical and depend on the specific chromatographic conditions.

Coordination Chemistry of Pentanediamide Ligands

Metal-Ligand Binding Affinity and Selectivity

The interaction between pentanediamide ligands and metal ions is governed by the principles of Lewis acid-base chemistry, where the electron-donating oxygen atoms of the amide groups act as Lewis bases, binding to the electron-accepting metal center (Lewis acid). uib.escbpbu.ac.in The stability and selectivity of these interactions are crucial for their practical applications and are dictated by a combination of thermodynamic and kinetic factors.

The formation of a metal-pentanediamide complex is a thermodynamic process characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net For a complex to form spontaneously, the Gibbs free energy change must be negative. This can be achieved through a favorable enthalpy change (exothermic reaction, negative ΔH), a favorable entropy change (increased disorder, positive ΔS), or a combination of both. researchgate.net

Studies on analogous N,N,N',N'-tetraalkyl-3-oxa-glutaramide ligands complexing with Neodymium(III) reveal that the complexation is driven by both favorable enthalpy and entropy changes. chem-soc.si The substitution of carboxylate groups in a ligand with amide groups, a change that mirrors the structure of pentanediamides compared to dicarboxylic acids, tends to make the complexation more exothermic (more negative ΔH) but less entropically favorable (less positive ΔS). chem-soc.si This suggests that the strength of the metal-ligand bond (enthalpy) becomes a more dominant driving force in amide-based complexes. chem-soc.si The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex. nih.gov

The chelate effect also plays a significant role in the thermodynamic stability of this compound complexes. As bidentate or potentially polydentate ligands, they form more stable ring-like structures with the metal ion compared to analogous monodentate ligands, leading to a significant entropic advantage. researchgate.net

Table 1: Conceptual Thermodynamic Drivers in Amide vs. Carboxylate Ligand Complexation with Nd(III) Based on trends observed in related systems. chem-soc.si

Ligand Type Stability Constant (log K) Enthalpy Change (ΔH) Entropy Change (ΔS) Primary Driving Force
Dicarboxylic Acid (e.g., Oxydiacetic acid) Higher Negative Positive Enthalpy & Entropy

While thermodynamic stability indicates the favorability of a complex at equilibrium, kinetic stability refers to the speed at which the complex undergoes ligand exchange or dissociation reactions. rsc.org A complex can be thermodynamically stable but kinetically labile (undergoes rapid ligand exchange), or thermodynamically unstable but kinetically inert (exchanges ligands slowly). rsc.org

Specific kinetic studies on ligand exchange for simple this compound complexes are not extensively detailed in available research. However, studies on structurally related diamine-diamide copper(II) complexes show that ligand exchange can proceed through multi-step mechanisms. psu.edulondonmet.ac.uk For instance, the reaction between a Cu(II) complex of N,N'-bis(β-carbamoylethyl) propylenediamine and a macrocyclic ligand was found to occur in a two-step consecutive process. psu.edu The first step was dependent on the concentration of the incoming ligand, while the second was not. psu.edu

The dissociation of lanthanide complexes, which is a key aspect of ligand exchange kinetics, is often acid-catalyzed. Studies on other macrocyclic and acyclic chelators show that the rates of dissociation can vary by orders of magnitude depending on the ligand's structure and the specific lanthanide ion. For example, acid-catalyzed dissociation rates for lanthanide complexes with cyclen-based ligands can differ by a factor of ~15 for Gd³⁺ and up to 5 orders of magnitude for Yb³⁺ based on the positioning of pendant arms. These findings underscore that the kinetic behavior of this compound-metal complexes is a critical area for investigation, as it influences their performance in dynamic separation processes.

Design and Synthesis of this compound-Metal Complexes

The rational design and synthesis of this compound-based ligands and their corresponding metal complexes are driven by the goal of tuning their properties for specific applications. By modifying the ligand's structure, chemists can influence its coordination behavior, leading to complexes with desired geometries, stabilities, and selectivities.

This compound ligands typically act as bidentate chelators, coordinating to a metal ion through the two carbonyl oxygen atoms. This forms a stable six-membered chelate ring. In many extraction systems involving lanthanide and actinide ions, multiple ligand molecules coordinate to a single metal center. Stoichiometries of 1:2, 1:3, or 1:4 (metal:ligand) have been observed for related diamide (B1670390) ligands, forming neutral coordination complexes that are soluble in organic diluents.

For example, FT-IR spectra for lanthanide complexes with N,N'-dimethyl-N,N'-didecyl-3-oxa-diglycolamide confirmed that the carbonyl (C=O) group coordinates with the metal ion. chem-soc.si The resulting complexes with Gd(III), Dy(III), Er(III), and Ho(III) were found to have stoichiometries of M(NO₃)₃·(Ligand)ₓ, where x was 3 or 4. chem-soc.si The geometry of the final complex is influenced by the size and coordination preferences of the metal ion as well as the steric bulk of the ligand itself. Template synthesis, where a metal ion directs the reaction between organic precursors, can be a powerful method to achieve specific coordination geometries and prevent the formation of undesired products.

Modifying the substituents on the nitrogen atoms of the this compound backbone is a key strategy for fine-tuning the ligand's coordination properties and, consequently, its extraction capabilities. The size and electronic nature of these substituents can have a profound impact.

Steric Effects : Bulky alkyl groups on the nitrogen atoms can create steric hindrance around the coordination site. Conversely, smaller substituents can allow for more efficient packing of ligands around the metal ion. For instance, a diglycolamide derivative with small methyl groups (DMDDDGA) showed high extraction ability for uranium, attributed to lower steric hindrance during complexation. chem-soc.si

Electronic Effects : The electronic properties of substituents can alter the electron density on the donor oxygen atoms, thereby influencing the strength of the metal-ligand bond. Electron-donating groups can increase the basicity of the carbonyl oxygen, potentially leading to stronger coordination. In contrast, electron-withdrawing groups can decrease basicity and weaken the bond.

Solubility and Lipophilicity : The length and nature of alkyl chains significantly affect the ligand's solubility in the organic diluents used in solvent extraction. Longer alkyl chains increase the ligand's lipophilicity, ensuring it remains in the organic phase during extraction. For example, N,N,N',N'-tetra-octyl-3-oxa-pentane-diamide (TODGA) and its decyl analogue (TDDGA) exhibit sufficient solubility in n-dodecane for use in actinide separation processes. psu.edu

Research on copper coordination polymers has shown that lengthening alkyl substituents can decrease the metal-metal coordination number, which in turn favors the binding and subsequent reduction of other molecules, demonstrating a clear link between substituent choice and catalytic function.

Applications in Solvent Extraction and Separation Technologies

This compound derivatives are highly effective extractants in liquid-liquid separation processes, particularly for the challenging separation of actinides from lanthanides in used nuclear fuel reprocessing. These ligands are central to processes aimed at partitioning and transmutation, which seek to reduce the long-term radiotoxicity of nuclear waste.

The general principle of solvent extraction involves contacting an acidic aqueous solution containing metal ions with an immiscible organic solvent containing the dissolved this compound ligand. The ligand selectively complexes with certain metal ions, forming a neutral, hydrophobic complex that is then extracted into the organic phase.

Derivatives like N,N,N',N'-tetraoctyl-3-oxa-pentanediamide (TODGA) have demonstrated high extraction efficiency for trivalent actinides like Am(III) and Cm(III), as well as for Pu(IV) and U(VI), from nitric acid solutions. psu.edu These ligands show good selectivity, with relatively low extraction of many fission products, which is crucial for effective separation. psu.edu In one advanced application, a formulation containing TODGA was used in a one-step method to isolate Berkelium (Bk) from adjacent actinides like Californium (Cf), achieving exceptionally high separation factors.

Unsymmetrical pentanediamides have also been developed and tested. A study using N,N′-dimethyl-N,N′-didecyl-3-oxathis compound (DMDDOPDA) reported very high extraction efficiencies for the rare-earth elements Dysprosium(III) and Neodymium(III) from a nitric acid system.

Table 2: Extraction Efficiencies of Selected this compound and Related Ligands

Ligand Metal Ion(s) Conditions Extraction Efficiency Source(s)
DMDDOPDA Dy(III) Optimal HNO₃ system 99.9%
DMDDOPDA Nd(III) Optimal HNO₃ system 99.5%
HDEHDGA Nd(III) pH ~2.8, Chloride media 99.9%
HDEHDGA Pr(III) pH ~2.8, Chloride media 99.5%
HDEHDGA Ce(III) pH ~2.8, Chloride media 98.1%

The success of this compound-based ligands in these technologies stems from their strong affinity for trivalent f-elements, chemical stability in highly acidic conditions, and the tunability of their properties through synthetic modification.

Recovery of Rare-Earth Elements

The separation of rare-earth elements (REEs) is a significant challenge due to their similar chemical properties and ionic radii. researchgate.netnih.gov this compound derivatives, particularly diglycolamides like N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA), have emerged as highly effective extractants for REEs. researchgate.netmdpi.com These tridentate ligands, featuring two amide carbonyl oxygens and one etheric oxygen, form stable complexes with lanthanide ions. mdpi.comresearchgate.net

The extraction efficiency of these ligands is influenced by the solvent system. For instance, the performance of TODGA in extracting REEs is enhanced when diluted in an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C1C4im][NTf2]) compared to conventional organic solvents like isooctane (B107328). mdpi.com This enhancement is attributed to a shift in the extraction mechanism from ion pair extraction in isooctane to a cation-exchange mechanism in the ionic liquid system. mdpi.com

A "tug of war" strategy has been developed to improve the separation of light and heavy lanthanides. This approach utilizes a combination of a lipophilic ligand that prefers heavy lanthanides (like a diglycolamide) and a hydrophilic ligand with an affinity for light lanthanides. nih.gov This dual-ligand system has demonstrated the potential for quantitative separation of the lightest (e.g., La–Nd) and heaviest (e.g., Ho–Lu) lanthanides in a single extraction stage. nih.gov

Research has also explored other substituted pentanediamides. For example, N,N,N′,N′-tetrabutyl-3-oxy-glutaramide (TBDGA) has been studied for its extraction behavior towards REEs in various diluents, with its extraction capacity for lanthanides increasing in the order: toluene (B28343) < n-octane < CCl4 < CHCl3. researchgate.net

The table below summarizes the separation factors for selected rare-earth elements using a dual-ligand system involving a this compound derivative.

Lanthanide PairSeparation Factor (SF)Ligand SystemReference
Tb/Gd5.8Water-soluble bis-lactam-1,10-phenanthroline and oil-soluble diglycolamide nih.gov
Sm/Nd15.6Water-soluble bis-lactam-1,10-phenanthroline and oil-soluble diglycolamide nih.gov

Actinide and Fission Product Separations

The separation of minor actinides (MAs), such as americium (Am) and curium (Cm), from lanthanide fission products in high-level liquid waste (HLLW) is a critical step in advanced nuclear fuel cycles. iaea.orgreading.ac.uk this compound-based ligands, particularly N,N,N',N'-tetra-substituted-3-oxapentanediamides, have been identified as powerful extractants for this purpose. researchgate.netakjournals.com

N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) is one of the most promising extractants for partitioning trivalent actinides and lanthanides from HLLW solutions. researchgate.netscispace.com It demonstrates high extraction efficiency for Am(III) and other actinides from nitric acid solutions. iaea.orgakjournals.com Similarly, N,N,N′,N′-tetra-(2-ethylhexyl)-3-oxathis compound (TEHOPDA) has proven to be a suitable extractant for removing actinides, which can then be stripped from the loaded solvent using dilute nitric acid. akjournals.com A process using 0.25 mol/l TEHOPDA in a mixture of n-octanol and kerosene (B1165875) has been shown to extract 99.99% of U and 99.999% of Am, Pu, and Np in a 4-stage test. akjournals.com

Another derivative, N, N, N′, N′-tetraisobutyl-3-oxa-glutaramide (TiBOGA), has shown good extractability for actinides (III, IV, V, VI) and the fission product technetium (as TcO4-). osti.gov The extraction efficiency for actinide ions with TiBOGA follows the order: Am(III) >> Pu(IV) > U(VI) > Np(V). osti.gov

The table below presents the distribution ratios (D) for various actinides and fission products using a TODGA-impregnated resin, demonstrating its effectiveness in separating these elements.

ElementOxidation StateDistribution Ratio (D)ConditionsReference
Am+3>1000TODGA resin, 3M HNO₃ akjournals.com
Cm+3>1000TODGA resin, 3M HNO₃ akjournals.com
U+6~100TODGA resin, 3M HNO₃ akjournals.com
Th+4>1000TODGA resin, 3M HNO₃ akjournals.com
Sr+2~0.1TODGA resin, 3M HNO₃ akjournals.com
Cs+1~0.1TODGA resin, 3M HNO₃ akjournals.com

Catalytic Applications of this compound-Metal Complexes

Transition metal complexes stabilized by multidentate ligands are widely used in homogeneous catalysis. nih.govnih.govrsc.org While specific catalytic applications focusing solely on simple this compound are not extensively documented in recent literature, the broader class of diamide ligands shows significant potential. The coordination of diamide moieties to a metal center can create unique electronic and steric environments that facilitate various catalytic transformations. nih.gov

For example, dinuclear Copper(II) complexes incorporating a bis-benzimidazolyl diamide ligand have demonstrated significant catalytic activity in the aerial oxidation of 3,5-di-tert-butylcatechol, mimicking the function of the catecholase enzyme. researchgate.net The catalytic efficiency of these complexes is influenced by the substituents on the diamide ligand. researchgate.net Such studies highlight the potential of metal-diamide complexes in oxidation catalysis.

Furthermore, the development of catalysts for new molecular transformations is an active area of research. rsc.org Nickel complexes with tridentate nitrogenated ligands have been used for the catalytic synthesis of phenols. nih.gov The versatility of diamide ligands in stabilizing various metal oxidation states suggests that this compound-metal complexes could be developed for a range of catalytic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. nih.govmdpi.com The ability to tune the ligand's structure by modifying the substituents on the nitrogen atoms provides a pathway to optimize catalytic activity and selectivity. nih.gov

Spectroscopic Characterization of Metal-Pentanediamide Complexes

The formation and structure of metal-pentanediamide complexes are extensively studied using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. ekb.eglibretexts.org X-ray crystallography provides definitive structural information in the solid state. jocpr.commdpi.comnih.gov

FTIR Spectroscopy: FTIR is used to identify the coordination sites of the ligand. thermofisher.comresearchgate.net Upon complexation with a metal ion, the stretching frequency of the carbonyl group (ν(C=O)) in the this compound ligand typically shifts to a lower wavenumber. This shift indicates the coordination of the carbonyl oxygen to the metal center, which weakens the C=O bond. researchgate.net Similarly, changes in the N-H stretching vibrations can provide evidence of amide nitrogen involvement in coordination. ekb.eg The appearance of new bands at lower frequencies can be assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, confirming the formation of the complex. ekb.eg

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. libretexts.orgthermofisher.com The chemical shifts of the protons and carbons near the coordination sites are affected upon complexation. For instance, the resonance of the N-H proton can shift or broaden, and the signals of the methylene (B1212753) groups adjacent to the carbonyls can also be displaced. ekb.egresearchgate.net

UV-Vis Spectroscopy: The electronic spectra of metal-pentanediamide complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. researchgate.netspectroscopyonline.comlibretexts.org The coordination of the ligand to the metal alters the energy of the metal's d-orbitals. The n→π* transition associated with the azomethine or carbonyl group of the ligand often shifts to a longer wavelength upon complexation. researchgate.net The position and intensity of these bands can help to deduce the coordination geometry of the metal center (e.g., octahedral or tetrahedral). jocpr.combath.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information about the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal ion. nih.govnih.govwikipedia.org For example, the crystal structure of a Ytterbium(III) complex with N,N,N',N'-tetra-isopropyl-3-oxa-pentanediamide revealed that the Yb(III) center is coordinated to the amidic and etheric oxygen atoms. osti.gov

The table below summarizes typical spectroscopic changes observed upon the complexation of a diamide ligand with a metal ion.

Spectroscopic TechniqueObserved Change Upon ComplexationInterpretationReference
FTIRShift of ν(C=O) to lower frequencyCoordination of carbonyl oxygen to metal researchgate.net
FTIRAppearance of new bands in the low-frequency regionFormation of M-O and M-N bonds ekb.eg
UV-VisShift of n→π* and π→π* transitions to longer wavelengthsCoordination of ligand to metal ion researchgate.net
¹H NMRShift or broadening of N-H proton signalInvolvement of amide group in coordination ekb.eg

Supramolecular Chemistry Involving Pentanediamide Moieties

Hydrogen Bonding Networks in Pentanediamide Assemblies

Hydrogen bonds are fundamental to the structure and function of many chemical and biological systems, providing the directional interactions necessary for the formation of organized supramolecular structures. mdpi.comanalis.com.my In this compound and its derivatives, the amide groups (–CONH–) are excellent hydrogen bond donors (N-H) and acceptors (C=O). These interactions are pivotal in directing the assembly of molecules into well-defined, stable networks. rsc.orgrsc.org

The formation of these networks is a key factor in the synthesis of materials like dicarbamates from pentanediamine (B8596099) (the precursor to this compound), where hydrogen bonding plays a crucial role in mediating proton transfer and accelerating the reaction. acs.org The presence of multiple hydrogen bonding sites allows for the creation of extended, one, two, or three-dimensional arrays. In the solid state, N,N'-disubstituted pentanediamides often arrange into sheet-like or tape-like structures stabilized by intermolecular N-H···O=C hydrogen bonds. The flexibility of the pentyl spacer allows the amide groups to adopt conformations that maximize these favorable interactions, leading to ordered crystalline assemblies. analis.com.my The collective strength of these numerous weak interactions can lead to highly stable and organized supramolecular polymers and materials. rsc.org

Host-Guest Chemistry with this compound-based Receptors

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent forces. frontiersin.org Macrocyclic molecules (hosts) with pre-organized cavities are often designed for the selective binding of specific guests. nih.govtcichemicals.com The this compound unit can be incorporated as a flexible linking element in the construction of larger host molecules, such as macrocycles or molecular cages. nih.gov Its flexibility allows the host structure to adapt and conform to the shape and size of the guest, while the amide groups can provide crucial hydrogen bonding interactions for guest recognition. nih.govnih.gov

Molecular encapsulation is the containment of a guest species within the cavity of a host molecule, effectively isolating it from the bulk environment. nih.gov This can alter the guest's physical and chemical properties. Pentanediamine, the precursor to this compound, has been used as a diamine linker in the synthesis of resorcin acs.orgarene-based covalent cages. nih.gov These cage-like structures possess well-defined internal cavities capable of encapsulating guest molecules like fullerenes (C60 and C70). nih.gov

The process of encapsulation is driven by a combination of factors, including:

Size and Shape Complementarity: The host's cavity must be large enough to accommodate the guest.

Non-covalent Interactions: Hydrogen bonds, hydrophobic interactions, and van der Waals forces between the host and guest stabilize the resulting complex. frontiersin.org

Solvophobic Effects: In solution, the desire to minimize unfavorable interactions between nonpolar parts of the host/guest and a polar solvent can drive encapsulation.

While direct examples of this compound-based capsules are specific, the principles derived from its precursor, pentanediamine, demonstrate the utility of the pentane-1,5-diyl unit in forming encapsulating structures. nih.gov The amide groups in a hypothetical this compound capsule would offer additional hydrogen-bonding sites within the cavity, potentially enhancing the binding and selectivity for polar guests. nih.gov

The design of synthetic receptors for the selective recognition of ions is a major focus of supramolecular chemistry. nih.govmdpi.com Anion recognition is particularly challenging due to the high solvation energies of anions. nih.gov Receptors for anions often rely on hydrogen bond donors, such as amide or urea (B33335) groups, to interact with the negatively charged guest. nih.gov Cation recognition is typically achieved through interactions with electron-rich groups, such as crown ethers or the π-electron clouds of aromatic rings. nih.gov

Receptors incorporating this compound moieties can be designed as ditopic systems, capable of binding both cations and anions simultaneously (ion-pair recognition). nih.govnih.gov In such a receptor, the amide N-H groups of the this compound unit would serve as the primary binding site for anions through hydrogen bonding. A separate, cation-binding site (e.g., a polyether loop) could be engineered into the same molecule. This dual-binding capability can lead to cooperative effects, where the binding of one ion enhances the affinity for the other. mdpi.comdiva-portal.orgbeilstein-journals.org

Table 2: Potential Ion Recognition Features of this compound-Based Receptors

Ion Type Binding Site on Receptor Key Interaction
Anions (e.g., Cl⁻, H₂PO₄⁻) Amide N-H groups Hydrogen Bonding nih.gov
Cations (e.g., Na⁺, K⁺) Co-engineered site (e.g., crown ether) or π-rich cavity Cation-π, Ion-Dipole nih.govmdpi.com

Self-Assembly of this compound Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. mdpi.comnih.gov The process is fundamental to creating complex, functional supramolecular materials from relatively simple molecular building blocks. Bola-form amphiphiles, which have hydrophilic head groups at both ends of a hydrophobic chain, are a class of molecules known for their rich self-assembly behavior. A bola-form this compound derivative, featuring hydrophilic groups attached to both amide nitrogens, has been shown to self-assemble into well-defined nanotape structures at the air-water interface. dntb.gov.ua This assembly is directed by the interplay of hydrogen bonding between the amide groups and hydrophobic interactions between the pentyl chains. dntb.gov.ua

The final morphology of the self-assembled structure is dictated by a delicate balance of intermolecular forces, the molecular geometry of the building blocks, and external conditions like solvent and temperature. mdpi.comnih.gov

Dimeric capsules are a common motif in supramolecular chemistry, where two bowl-shaped molecules associate to form a closed-cavity structure. nih.govresearchgate.net This association is often mediated by a seam of complementary hydrogen bonds around the rims of the molecules. nih.gov For instance, tetraurea calix acs.orgpyrroles are known to dimerize to form robust capsules that can encapsulate guest molecules. nih.gov

While the linear this compound molecule itself is not bowl-shaped, it can be incorporated into larger, more rigid structures that are. Derivatives of this compound, such as those functionalized with calixarene (B151959) or resorcinarene (B1253557) units, could be designed to self-assemble into dimeric capsules. frontiersin.org The this compound linker could provide flexibility and position the hydrogen-bonding amide groups to facilitate the dimerization process. These capsules can then act as hosts for smaller guest molecules or further assemble into higher-order structures like linear polymers or vesicles. nih.gov The formation of such higher-order structures from dimeric capsules has been observed in related systems. nih.govchemrxiv.org

Chirality is a property of an object that is non-superimposable on its mirror image. While typically associated with molecules containing a stereocenter (molecular chirality), chirality can also emerge at the supramolecular level. mdpi.com Supramolecular chirality arises from the ordered, three-dimensional arrangement of molecules (either chiral or achiral) in an assembly. magtech.com.cnsioc-journal.cn

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. core.ac.uk In this context, the this compound unit is particularly valuable due to the predictable and robust nature of the hydrogen bonds formed by its amide groups. The primary amide group (–CONH₂) can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen), leading to the formation of well-defined supramolecular synthons.

A common and stable motif formed by primary amides is the R²₂(8) ring, a centrosymmetric dimer where two amide groups are linked by a pair of N-H···O hydrogen bonds. rsc.org This reliable interaction is a cornerstone of crystal engineering with amide-containing molecules. The flexible backbone of this compound allows its terminal amide groups to orient themselves to form these synthons, connecting molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Detailed research on this compound derivatives provides specific insights into these interactions. In the crystal structure of N,N′-bis(2-nitrophenyl)glutaramide, a substituted this compound, the molecules are linked into chains by intermolecular amide-to-amide N-H···O hydrogen bonds. researchgate.netnih.gov The conformation of the molecule is further stabilized by intramolecular N—H⋯O hydrogen bonds, which form an S(6) ring motif between the amide proton and an oxygen atom of an ortho-nitro group on the phenyl ring. researchgate.netnih.gov

The analysis of co-crystals containing related structures, such as glutarimide (B196013) (the cyclic imide formed from glutaric acid), further illustrates the power of these interactions. In co-crystals with the antibiotic trimethoprim, the glutarimide group forms three-point hydrogen bonds (one N-H···N and two N-H···O) in a distinct ADA/DAD pattern (where A is an acceptor and D is a donor). nih.govresearchgate.net This demonstrates the directional and specific nature of the non-covalent interactions that can be programmed using moieties derived from the C5 diamide (B1670390) scaffold.

Table 1: Hydrogen Bonding Parameters in a this compound Derivative Crystal

This table presents crystallographic data for the intermolecular hydrogen bonds observed in N,N′-bis(2-nitrophenyl)glutaramide, illustrating the typical distances and angles for amide-based supramolecular synthons. researchgate.net

Donor (D) - HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1O4(i)0.862.193.033 (4)166
N2—H2O2(ii)0.862.213.047 (4)163
N5—H5O5(iii)0.862.283.023 (4)145
N6—H6O3(iv)0.862.173.013 (4)165

Symmetry codes: (i) −x, −y+1, −z; (ii) −x, −y+2, −z+1; (iii) x, y−1, z; (iv) −x+1, −y+1, −z+1. Data sourced from the study of N,N′-bis(2-nitrophenyl)glutaramide. researchgate.net

Dynamic Supramolecular Systems

Dynamic supramolecular systems are collections of molecules that are in equilibrium, connected by reversible non-covalent or covalent bonds. diva-portal.org This reversibility allows the system to adapt its composition in response to external stimuli, such as changes in temperature, pH, or the introduction of a template molecule. rsc.orgmdpi.com The this compound moiety is an ideal component for such systems due to its capacity for forming reversible hydrogen bonds.

The two amide groups at either end of the flexible this compound chain enable it to act as a bifunctional linker, capable of forming non-covalent polymers or discrete macrocycles. diva-portal.org The strength and directionality of the N-H···O hydrogen bonds are sufficient to drive assembly, while their reversible nature allows the system to remain dynamic. This dynamism is a key feature of "smart" materials, including self-healing polymers, responsive gels, and systems used in dynamic combinatorial chemistry (DCC). google.comnih.gov

In the context of supramolecular polymers, this compound units can link together to form long, chain-like structures held together by hydrogen bonds. tu-darmstadt.de These materials can exhibit properties of conventional polymers, such as viscoelasticity, but can also be disassembled and reassembled by altering environmental conditions. nih.govnih.gov For example, a change in solvent polarity or temperature could disrupt the hydrogen bonds, leading to a decrease in viscosity as the polymer chains break apart into smaller oligomers or monomers.

This compound's structure is also well-suited for creating organogels. Organogelators are small molecules that can self-assemble in organic solvents to create a three-dimensional network that immobilizes the solvent, forming a gel. researchgate.net The self-assembly process is driven by non-covalent interactions, with hydrogen bonding playing a critical role. The combination of strong, directional amide-amide hydrogen bonding and the van der Waals interactions of the aliphatic backbone could allow this compound-based molecules to form the fibrous networks characteristic of organogels. Such materials have potential applications in areas like environmental remediation, such as cleaning up oil spills. researchgate.net

Table 2: Potential of this compound Moieties in Dynamic Supramolecular Systems

This table outlines the prospective roles and properties of this compound as a building block in various dynamic systems, based on established principles of supramolecular chemistry.

Dynamic System TypeRole of this compound MoietyKey Non-Covalent InteractionPotential Properties & Applications
Supramolecular Polymer Flexible, bifunctional linker connecting monomer units.Intermolecular N-H···O hydrogen bonds forming chains.Thermally reversible materials, stimuli-responsive viscosity modifiers, self-healing materials. tu-darmstadt.deresearchgate.net
Organogel / Hydrogel Self-assembling gelator forming a 3D fibrous network.Intermolecular N-H···O hydrogen bonds, van der Waals forces.Phase-selective gelation for oil spill recovery, controlled release matrices, soft materials for tissue engineering. researchgate.netwikipedia.org
Dynamic Combinatorial Library (DCL) Bifunctional building block for forming macrocycles and oligomers.Reversible hydrogen bonding or dynamic covalent bonds (e.g., imines formed from precursors). google.comDiscovery of new molecular receptors, development of adaptive sensors, templated synthesis of complex architectures. re3data.org
Co-crystal Synthesis Co-former with active pharmaceutical ingredients (APIs).Specific, directional N-H···O and N-H···N hydrogen bonds.Modification of API physicochemical properties like solubility and stability, creation of novel solid forms. core.ac.uk

Materials Science Applications of Pentanediamide Based Polymers and Composites

Bio-based Polyamides from Pentanediamide Precursors

Bio-based polyamides (PAs) derived from precursors like 1,5-pentanediamine (a precursor to this compound) are part of a growing class of sustainable engineering plastics. researchgate.net These polymers, often designated as PA5X, are synthesized using 1,5-pentanediamine and a dicarboxylic acid, offering a greener alternative to conventional polyamides like PA6 and PA6,6. researchgate.net The use of monomers that can be obtained from biomass fermentation, such as those for poly(pentamethylene glutaramide) (PA55), positions these materials as having broad application prospects. researchgate.net For instance, a 100% bio-polyamide, PA5.10, has been synthesized from 1,5-pentanediamine and sebacic acid, a derivative of castor plant oil. researchgate.netresearchgate.net This bio-nylon demonstrates properties comparable to established petrochemical polymers, including excellent melting temperature and mechanical strength, while having a lower density. researchgate.net

Several strategies are employed to synthesize high-molecular-weight polyamides from this compound precursors, overcoming challenges such as side reactions.

Melt Polycondensation : This is a common industrial method for producing polyamides. mdpi.com However, for certain monomers like glutaric acid used in PA55 synthesis, high temperatures can lead to cyclization, which limits the molecular weight. researchgate.net A two-step process is often utilized, starting with the formation of an ammonium salt from equimolar amounts of the diamine and diacid, followed by melt-polycondensation in a reactor under controlled temperature and pressure. mdpi.com For example, a novel bio-based polyamide, poly(pentamethylene oxamide) (PA52), was successfully prepared with a high molecular weight from dibutyl oxalate (B1200264) and 1,5-pentanediamine using a two-step polymerization procedure. researchgate.net

Solid-State Polymerization (SSP) : This technique is performed at lower temperatures than melt polymerization, which can effectively prevent side reactions. researchgate.net Direct solid-state polymerization (DSSP) has been used to synthesize high molecular weight PA55, achieving a relative viscosity and number-average molecular weight significantly higher than that obtained through melt polymerization. researchgate.net SSP is also used as a post-polymerization step to increase the molecular weight of prepolymers initially formed by melt or interfacial polycondensation. researchgate.net

Solution Polymerization : This method involves dissolving the monomers in a solvent and is often used for preparing semi-aromatic and fully aromatic polyamides. mdpi.com Low-temperature solution condensation is a common technique for synthesizing fully aromatic polyamides. mdpi.com

The thermal properties of this compound-based polymers are critical for their application as engineering plastics. These properties are typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netresearchgate.net

Polyamides derived from 1,5-pentanediamine generally exhibit good thermal stability. For example, bio-based PA56 shows a decomposition temperature of 405.2 °C, which is comparable to, and even slightly higher than, conventional PA66 (401.8 °C). researchgate.net Similarly, PA55 synthesized via DSSP possesses excellent thermal stability with a 5% weight loss temperature (Td5) of 408 °C. researchgate.net The melting point (Tm) is another key parameter; bio-based PA56 has a high melting point of 254.1 °C. researchgate.net The introduction of different co-monomers allows for the tuning of these properties. For instance, PA52, derived from dibutyl oxalate, is noted for its high-temperature resistance. researchgate.net

Below is a table summarizing the thermal properties of several this compound-based polymers based on research findings.

PolymerMelting Point (Tm)Decomposition Temperature (Td)Glass Transition Temperature (Tg)Source
Bio-based PA56254.1 °C403.7 °C (Td), 405.2 °C (Td)Not Specified researchgate.net
PA55241 °C408 °C (Td5)Not Specified researchgate.net
PA52Not SpecifiedNoted for high temperature resistanceNot Specified researchgate.net
Pentanediamine (B8596099) Adipate (B1204190) (PA56 Salt)182.9 °CPolymerization at 194.9 °CNot Applicable researchgate.net

Polymer Design for Specific Mechanical Properties

The design of polymeric materials for specific applications is a targeted process that aims to create polymers with desirable properties by controlling their molecular structure. For polyamides, mechanical properties such as tensile strength, impact resistance, and flexibility are critical for their use as engineering plastics. aerosusa.comresearchgate.net These properties are intrinsically linked to the polymer's chemical composition, molecular weight, and crystalline structure. mdpi.com

By systematically altering the monomers used in polymerization, researchers can tailor the final properties of this compound-based polymers. mdpi.com For example, the incorporation of aromatic rings into the polymer backbone generally increases rigidity and thermal stability, while using long-chain aliphatic monomers can enhance flexibility. nih.gov The relationship between synthesis conditions, polymer structure, and application properties allows for a "reverse-engineering" approach, where materials can be designed to meet specific performance requirements. Techniques like copolymerization and blending are effective strategies for modifying properties. mdpi.com For instance, blending polyamide 6 (PA6) with high-density polyethylene (HDPE) using a compatibilizer can create a material with a balanced set of properties. researchgate.net This principle allows for the design of tailor-made materials with specific mechanical characteristics for demanding applications. nih.gov

Nanomaterials and Composites Incorporating this compound Units

The properties of this compound-based polymers can be significantly enhanced by incorporating nanoscale fillers to create polymer nanocomposites. researchgate.net This approach combines the advantages of the polymer matrix with the unique properties of the nanofillers, leading to materials with improved mechanical, thermal, and functional characteristics. researchgate.net

Commonly used nanofillers include layered silicates (clays), carbon nanotubes, graphene, and various inorganic nanoparticles like metal oxides. nih.govmdpi.com The key to effective reinforcement is achieving a uniform dispersion of the nanoparticles within the polymer matrix and ensuring strong interfacial adhesion. researchgate.net In-situ polymerization is a powerful technique for achieving this, where the polymerization of the polyamide occurs in the presence of the nanofiller. This method was used to prepare polyamide 6/graphene nanocomposites with enhanced thermal oxidative stability. nih.gov

The addition of these nanomaterials can lead to improvements in:

Mechanical Properties : Increased tensile strength, modulus, and hardness. researchgate.net

Thermal Stability : Enhanced resistance to thermal degradation. nih.gov

Barrier Properties : Reduced permeability to gases and liquids.

Conductivity : Introduction of electrical or thermal conductivity.

The table below provides examples of polyamide-based nanocomposites and the resulting property enhancements.

Polymer MatrixNanofillerSynthesis MethodEnhanced PropertiesSource
Polyamide 6 (PA6)GrapheneIn-situ polymerizationThermal oxidative stability nih.gov
Recycled Polyamide (RPA)Iron Oxide (IO) NanoparticlesCo-precipitationMagnetic properties mdpi.com
High-Pressure PolyethylenePalladium (Pd) NanoparticlesThermal decompositionElectrophysical properties nih.gov

Self-Healing and Responsive Materials

The development of "smart" materials that can autonomously repair damage or respond to environmental stimuli is a key area of materials science. researchgate.net Self-healing capabilities can significantly extend the lifetime and reliability of polymeric components. mdpi.com These properties can be engineered into this compound-based polymers through several strategies.

There are two primary approaches to self-healing polymers:

Extrinsic Self-Healing : This method involves embedding a healing agent within the polymer matrix. A common technique is the use of microcapsules containing a monomer (the healing agent) and a dispersed catalyst. researchgate.net When a crack forms in the material, it ruptures the microcapsules, releasing the healing agent. The agent then comes into contact with the catalyst, initiating polymerization that fills and bonds the crack, thus restoring mechanical integrity. researchgate.net Dicyclopentadiene (DCPD) is a frequently used healing agent in conjunction with Grubbs' catalyst for this purpose. mdpi.com

Intrinsic Self-Healing : This approach relies on the inherent ability of the polymer matrix to heal damage through reversible chemical bonds or supramolecular interactions. mdpi.comresearchgate.net These dynamic bonds can break and reform, often triggered by an external stimulus like heat or light. researchgate.net Examples of reversible chemistries used to create self-healing networks include Diels-Alder reactions, disulfide exchange reactions, and dynamic hydrogen bonds. mdpi.comnih.gov

Responsive polymers, which can change their shape or properties in response to stimuli such as temperature, pH, or light, can also be designed using this compound building blocks. nih.gov The incorporation of specific functional groups into the polymer chain can impart these responsive behaviors, making them suitable for applications like sensors, actuators, and controlled-release systems. nih.gov

Applications in Advanced Functional Materials

The versatility and tunable properties of this compound-based polymers make them suitable for a wide range of advanced functional material applications. researchgate.netresearchgate.netmdpi.com Their potential as bio-based alternatives further enhances their appeal in sectors focused on sustainability.

Adhesives and Coatings : Bio-based polyamides synthesized from dimer fatty acids and diamines like 1,5-pentanediamine are being developed for use as hot melt adhesives, which require low crystallinity and a broad range of melting temperatures. researchgate.net

High-Performance Fibers and Composites : Drawing parallels from aromatic polyamides (aramids), which exhibit outstanding mechanical strength and thermal resistance, this compound-based polymers with aromatic moieties can be spun into high-performance fibers. These fibers are used in advanced composites for the aerospace and automotive industries, as well as in protective clothing and high-temperature insulation materials. mdpi.com

Biomedical Applications : The biocompatibility and tunable mechanical properties of polyamides make them excellent candidates for biomedical applications. Functional polymers can be used as building blocks to design complex structures for tissue engineering, drug delivery systems, medical devices, and nanoparticles for diagnostics. nih.gov

Electronics and Optical Devices : Polyamides with high thermal stability and specific optical properties are crucial for the electronics industry. For example, transparent and thermally stable poly(amide-imide)s are being developed as flexible substrates for wearable display devices, replacing traditional glass substrates. mdpi.com

The ability to functionalize the polymer chains allows for the creation of materials with tailored chemical, physical, and biological properties, expanding their use in energy, water treatment, and other advanced fields. nih.gov

Hydrogels and Scaffolds

Hydrogels are three-dimensional, water-swollen polymer networks that structurally and functionally mimic the natural extracellular matrix, making them excellent candidates for tissue engineering scaffolds. mdpi.com Polymers containing amide functionalities, such as poly(amido-amine)s (PAAs), are particularly well-suited for these applications due to their biocompatibility and tunable properties. nih.govresearchgate.net

PAA-based hydrogels can be synthesized through methods like the Michael-type polyaddition of primary or secondary amines to bis-acrylamides or via radical polymerization of acrylamide-terminated oligomers. nih.gov This synthesis allows for the precise tuning of the hydrogel's degradation rate and mechanical properties by adjusting the molecular weight of the PAA oligomers and the concentration of any co-monomers, such as 2-hydroxyethylmethacrylate. nih.govresearchgate.net

Detailed Research Findings:

Research into PAA hydrogels has demonstrated their significant potential as scaffolds for tissue engineering. Studies have shown that these materials are cytobiocompatible and can be designed to be biodegradable. For instance, certain amphoteric PAA hydrogels have been shown to degrade completely and dissolve within 10 days under simulated biological conditions. The degradation products have also been found to be non-cytotoxic.

Furthermore, the incorporation of specific monomeric units can enhance biological interactions. PAA hydrogels containing a 2,2-bisacrylamidoacetic acid-4-amminobutyl guanidine monomeric unit have been shown to mimic the cell-binding RGD sequence, promoting cell adhesion by up to 200% compared to control surfaces. nih.govresearchgate.net While traditional PAA hydrogels have been limited by poor mechanical strength, newer formulations that incorporate acrylic chains show significantly higher compressive strength, making them more suitable for load-bearing applications. nih.gov The ability to functionalize the numerous peripheral amino groups on PAA dendrimers allows for the engineering of multifunctional hydrogels for applications in drug delivery and tissue regeneration. mdpi.com

Table 1: Properties of this compound-Analogous Poly(amido-amine) Hydrogels

Property Description Research Findings
Synthesis Method Radical polymerization of acrylamide-terminated PAA oligomers. Allows for tunable properties by adjusting oligomer molecular weight and co-monomer concentration. nih.gov
Biocompatibility The materials and their degradation products are generally non-cytotoxic. Confirmed through in vitro cytotoxicity tests with fibroblast cell lines.
Biodegradability Degradation rates can be precisely controlled. Tunable degradation by altering PAA oligomer size and co-monomer concentration. nih.gov
Mechanical Strength Compressive strength can be enhanced. Formulations containing acrylic chains show higher compressive strength than traditional PAA hydrogels. nih.govresearchgate.net
Cell Adhesion Can be enhanced to promote tissue integration. RGD-mimicking hydrogels can increase cell adhesion by up to 200% compared to controls. nih.govresearchgate.net

Electroactive Polymers

Electroactive polymers (EAPs) are smart materials that change size or shape in response to an electrical stimulus, making them suitable for applications like artificial muscles, sensors, and actuators. mdpi.com While polyamides are typically electrical insulators, they can be engineered into electroactive composites by integrating conductive fillers. This approach combines the desirable mechanical properties, processability, and biocompatibility of a polyamide matrix with the electrical functionality of a conductive additive. frontiersin.orgresearchgate.net

Biodegradable polymers, including polyamide structures, can be blended with conductive materials such as carbon nanotubes (CNTs), polypyrrole (PPy), or poly(3,4-ethylenedoxythiophene) (PEDOT) to create functional electroactive composites. frontiersin.orgsigmaaldrich.com The resulting composite's conductivity and electromechanical response are highly dependent on the type of filler, its concentration, and its dispersion within the polymer matrix. frontiersin.orgnih.gov

Detailed Research Findings:

The development of biodegradable and conductive polymer composites is a significant area of research for biomedical applications. mdpi.comresearchgate.net A common strategy involves blending a biodegradable polymer, such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (PCL), with a conductive polymer. frontiersin.org For instance, coating PLGA nanofibers with PPy has been shown to dramatically increase their conductivity. frontiersin.org Similarly, incorporating just 3 wt% of CNTs into a PCL scaffold can achieve a conductivity of 0.035 S/cm, suitable for cardiac tissue regeneration. frontiersin.org

For polyamide-based systems, composites have been developed by mixing materials like polyamide 66 with carbon fibers. mdpi.com In such systems, the application of electrical power can induce a mechanical response, demonstrating the principle of electro-actuation. mdpi.com The goal for many biomedical applications, particularly in cardiac tissue engineering, is to create scaffolds that mimic the native tissue's electrical and mechanical properties. nih.gov The target conductivity for myocardial tissue is in the range of 5 x 10⁻⁵ to 1.6 x 10⁻³ S/cm. nih.gov By carefully selecting the polyamide matrix and the conductive filler, it is possible to create composites with tailored properties that fall within this desired range, enabling electrical stimulation of cells to promote tissue formation. nih.gov

Table 2: Characteristics of Electroactive Polyamide-based Composites

Composite System Conductive Filler Achieved Conductivity (S/cm) Actuation Mechanism Potential Application
Polyamide 66 / Carbon Fiber Carbon Fibers Variable (dependent on filler loading) Resistive heating causing thermal expansion Soft actuators mdpi.com
PCL / CNT Carbon Nanotubes (CNTs) 0.035 (at 3 wt%) Electrical field-induced strain Cardiac tissue scaffolds frontiersin.org
PLGA / PPy Polypyrrole (PPy) 1.4 x 10⁻⁴ Ionic exchange / Redox reactions Neural tissue engineering frontiersin.org
Gelatin / Polyaniline Polyaniline (PANI) Variable Ionic exchange / Redox reactions Biodegradable hydrogel actuators frontiersin.org

Biochemical Interactions and Therapeutic Potential of Pentanediamide

Interaction with Biological Targets and Macromolecules

Pentanediamide and its derivatives engage with a variety of biological macromolecules, leading to a range of biochemical effects. These interactions are foundational to their potential therapeutic applications and are primarily centered on DNA binding, enzyme inhibition, and receptor modulation.

DNA Binding and Intercalation Mechanisms

The interaction of diamidine compounds with DNA is a critical area of study, with the length of the alkyl chain connecting the amidine groups playing a significant role in binding affinity and sequence selectivity. nih.gov Aromatic diamidines with shorter chains, such as pentamidine (B1679287) (which has a five-carbon chain similar to this compound), have been shown to bind selectively to sequences rich in adenine-thymine (A-T) base pairs, specifically requiring at least four consecutive A-T pairs. nih.gov The binding predominantly occurs in the minor groove of the DNA double helix. nih.gov The conformation of the DNA, particularly the width of the minor groove, is a dominant factor in this binding reaction. nih.gov The presence of a guanine-cytosine (G-C) base pair within a potential binding site is not tolerated by these compounds, an effect attributed to the obstructive presence of the exocyclic 2-amino group of guanine. nih.gov

Intercalation is a distinct mechanism of DNA binding where a molecule, typically a planar, polycyclic, aromatic compound, inserts itself between the stacked base pairs of the DNA helix. patsnap.comwikipedia.org This insertion causes structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with essential cellular processes like DNA replication and transcription. patsnap.comwikipedia.org While the general principles of DNA binding by diamidines are established, specific studies detailing the intercalation mechanisms of the simple this compound molecule are not extensively covered in current research literature. However, studies on other molecules, such as the herbicide Pendimethalin, show that competitive displacement assays and molecular docking can confirm an intercalative binding mode. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several key enzymes. High-throughput screening has identified benzylamides of pentanedioic acid as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Further optimization of these structures to 2-adamantyl amides resulted in inhibitors with single-digit nanomolar IC₅₀ values against the human isoform of 11β-HSD1. nih.gov These compounds also demonstrated high selectivity against the 11β-hydroxysteroid dehydrogenase type 2 isozyme. nih.gov

In another line of research, a series of novel this compound derivatives were specifically designed, synthesized, and evaluated as inhibitors of S-adenosyl-L-homocysteine hydrolase (SAHase). researchgate.netglobethesis.com This enzyme is crucial for regulating cellular methylation reactions. globethesis.comnih.gov Additionally, certain microorganisms have been studied for their ability to process glutaric acid diamides. For instance, the amidase from Comamonas sp. KNK3-7 can asymmetrically hydrolyze 3-substituted glutaric acid diamides to produce optically active monoamides, which are valuable synthetic intermediates. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives
Enzyme TargetThis compound Derivative ClassKey FindingsReference
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)2-Adamantyl amides of pentanedioic acidPotent inhibition with single-digit nanomolar IC₅₀ values; selective over 11β-HSD2. nih.gov
S-adenosyl-L-homocysteine hydrolase (SAHase)Novel synthetic this compound derivativesDesigned and evaluated as SAHase inhibitors for potential antitumor and antiviral activities. researchgate.netglobethesis.com
Amidase (from Comamonas sp.)3-substituted glutaric acid diamidesServes as a substrate for stereoselective hydrolysis, not inhibition. Produces chiral monoamides. nih.gov

Receptor-Ligand Interactions

The interaction of molecules containing the diamide (B1670390) functional group with cellular receptors has been explored, particularly in the context of insecticides and neurotransmitter modulation. Diamide insecticides, for example, target the insect ryanodine (B192298) receptor (RyR), a ligand-gated ion channel critical for muscle contraction. mdpi.com Research into the binding site on the lepidopteran RyR has identified key amino acid residues, such as G4946 and I4790, as being associated with diamide resistance, suggesting their proximity to the interaction site within the voltage sensor-like domain of the receptor. mdpi.com

In the realm of neuroscience, various allosteric modulators targeting the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) have been studied. nih.gov While these molecules are structurally more complex than simple this compound, some contain amide functionalities that are sensitive to mutations in the receptor's binding pocket, such as at residue N746A. nih.gov This indicates that the amide group can play a role in the affinity and cooperativity of these ligands with the receptor, even if no direct interaction is predicted. nih.gov

Table 2: Receptor Interactions of Diamide-Containing Compounds
Receptor TargetCompound ClassNature of InteractionKey FindingsReference
Ryanodine Receptor (RyR)Diamide InsecticidesActivation/ModulationBinding site located near residues G4946 and I4790 in the voltage sensor-like domain. mdpi.com
Metabotropic Glutamate Receptor 5 (mGlu₅)Amide-containing allosteric modulatorsAllosteric ModulationAmide groups can be sensitive to mutations (e.g., N746A) in the binding pocket, affecting ligand affinity. nih.gov

Mechanisms of Biological Activity

The therapeutic potential of this compound derivatives stems from their ability to disrupt specific cellular pathways. Key mechanisms identified include the inhibition of enzymes essential for DNA topology and cellular methylation processes.

Topoisomerase Inhibition

Topoisomerases are vital enzymes that manage the topological state of DNA during critical cellular processes like replication, transcription, and recombination. nih.govwikipedia.org They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relieving supercoiling. nih.gov Topoisomerase inhibitors are compounds that block the action of these enzymes and are often used in cancer therapy. wikipedia.orgnih.gov These inhibitors can act in two main ways: some prevent the enzyme from cleaving the DNA, while others, known as topoisomerase poisons, stabilize the transient complex formed between the topoisomerase and the cleaved DNA. wikipedia.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering apoptosis (cell death). nih.govwikipedia.org While various chemical scaffolds, including camptothecins and etoposide, are well-known topoisomerase inhibitors, there is currently a lack of direct scientific literature identifying simple this compound or its close derivatives as inhibitors of topoisomerase enzymes.

S-adenosyl-L-homocysteine Hydrolase Inhibition

S-adenosyl-L-homocysteine hydrolase (SAHase) is a highly conserved enzyme that plays a central role in regulating cellular methylation. nih.govnih.gov It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine (B11128) and L-homocysteine. nih.gov SAH is a product of all methylation reactions that use S-adenosylmethionine (SAM) as the methyl donor, and it also acts as a potent feedback inhibitor of these reactions. nih.gov By breaking down SAH, SAHase ensures that cellular methylation processes can proceed efficiently. nih.gov

The inhibition of SAHase leads to the accumulation of intracellular SAH, which in turn inhibits SAM-dependent methyltransferases. nih.gov This disruption of methylation has been targeted for various therapeutic purposes, including antiviral and antitumor applications. globethesis.com A series of novel this compound derivatives have been specifically designed and synthesized to act as SAHase inhibitors. researchgate.netglobethesis.com The evaluation of these compounds for their SAHase inhibitory activity has confirmed their potential in this area, establishing this as a key mechanism for their biological effects. globethesis.com

Serotonin (B10506) Receptor Modulation

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neurological processes. nih.gov Their modulation is a key strategy in the treatment of neuropsychiatric disorders like depression and anxiety. sciencedaily.com While direct studies on this compound's interaction with serotonin receptors are not extensively documented, the chemical structure of amides plays a crucial role in receptor binding and modulation. The amide group can serve as both a hydrogen bond donor and acceptor, facilitating interactions with receptor sites. nih.gov

Research into other biologically active fatty acid amides, such as oleamide (B13806), provides a model for how a compound like this compound might interact with serotonergic systems. Studies have demonstrated that oleamide can potentiate the response of several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov The efficacy of oleamide and its analogs is sensitive to modifications at the carboxamide terminus. For instance, while the primary carboxamide is not an absolute requirement for activity, its efficacy is comparable to the most potent analogs, suggesting it may function as a hydrogen bond acceptor. nih.gov The presence of two amide groups in this compound introduces the possibility of complex, potentially bivalent interactions with receptor pockets or allosteric sites, although this remains a topic for future investigation. This dual functionality could theoretically allow for specific binding conformations that influence receptor activation and signaling cascades. nih.govsemanticscholar.org

Potential Antimicrobial Action

Amide and diamide derivatives are an emerging class of molecules with significant pharmacological properties, including antimicrobial activity. researchgate.net Various synthetic amide compounds have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. wjbphs.comnih.gov The mechanisms of action are diverse, with some compounds believed to exert their effect by targeting microbial DNA ligase or disrupting cell membranes. researchgate.netnih.gov

For example, studies on ciprofloxacin (B1669076) derivatives have shown that the addition of an amide group can enhance antibacterial activity compared to the parent drug. ekb.eg Similarly, other research has identified novel amide derivatives with potent activity against oral pathogens like Streptococcus mutans and opportunistic yeasts such as Candida albicans. nih.gov The antimicrobial potential of diamides suggests that this compound could serve as a scaffold for developing new anti-infective agents. Its simple, flexible structure could be modified to optimize interactions with microbial targets.

Below is a table summarizing the antimicrobial activity of various amide and diamide derivatives against selected pathogens, illustrating the potential of this class of compounds.

Compound TypeTarget MicroorganismActivity/ResultReference
Amide derivatives of CiprofloxacinGram-positive & Gram-negative bacteriaEnhanced antibacterial activity (lower MIC) compared to parent compound. ekb.eg
Amide derivatives containing cyclopropaneStaphylococcus aureusModerate inhibitory activity (MIC80 of 32-64 μg/mL). mdpi.com
Amide derivatives containing cyclopropaneCandida albicansPromising antifungal activity (MIC80 of 16 μg/mL for some compounds). nih.govmdpi.com
2-chloro-N-(4-methoxyphenyl)acetamideStaphylococcus aureusDemonstrated antimicrobial activity. researchgate.net
Piperenamide A & B (from Piper betle)Streptococcus mutans, Candida albicansShowed antimicrobial activity at concentrations of 0.5% and 1%. nih.gov

Proposed Anticancer Pathways

The structural motif of amides and diamides is present in numerous compounds investigated for anticancer activity. rsc.org These molecules can influence neoplastic growth through various mechanisms, including the modulation of critical signaling pathways, induction of apoptosis, and inhibition of enzymes essential for cancer cell proliferation. nih.govmdpi.comresearchgate.net

One of the crucial pathways in cancer progression is the PI3K/AKT pathway, which regulates cell growth, apoptosis, and metastasis. nih.gov Certain flavonoid-based amide derivatives have been shown to exert antitumor activity by down-regulating the expression of key proteins in this pathway, such as p-PI3K and p-AKT, leading to cell cycle arrest and apoptosis. nih.gov Another potential mechanism involves the inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH), which degrades endocannabinoids. Inhibiting FAAH can increase the levels of endogenous fatty acid amides that have demonstrated anti-proliferative and pro-apoptotic effects in cancer cells. researchgate.net Furthermore, some derivatives have been found to activate polyamine catabolism, a metabolic pathway often reduced in cancer cells, which produces cytotoxic substances that can induce apoptosis. mdpi.com

While direct anticancer studies on this compound are limited, its parent molecule, glutaric acid, has been used as a spacer in nanoparticle-based drug delivery systems to enhance intracellular uptake in breast cancer cells. nih.gov This suggests that the pentane (B18724) backbone could be a useful component in the design of targeted cancer therapies. The diamide functionality of this compound offers a chemical scaffold that could be elaborated to target specific anticancer pathways.

Proposed Pathway/Mechanism Description Example Compound Class Reference
PI3K/AKT Pathway Inhibition Down-regulation of p-PI3K and p-AKT expression, leading to cell cycle arrest and apoptosis.Flavonoid-based amides nih.gov
Polyamine Catabolism Activation Activation of metabolic pathways that produce cytotoxic byproducts, inducing apoptosis in cancer cells.Bispidine derivatives mdpi.com
FAAH/MAGL Inhibition Inhibition of endocannabinoid-degrading enzymes, increasing levels of endogenous anticancer fatty acid amides.Small-molecule inhibitors researchgate.net
S100A1-RAGE Interaction Blocking Inhibition of the interaction between S100A1 protein and the RAGE V domain, which is involved in cell proliferation.Pentamidine and its derivatives mdpi.com
Apoptosis Induction Activation of mitochondrial signaling pathways involving p53, Bax, and caspases 9 and 3.Betulonic acid amides mdpi.com

Structure-Activity Relationship (SAR) and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. drugdesign.org This knowledge is pivotal for rational drug design, guiding the modification of lead compounds to enhance potency and selectivity. drugdesign.org

A notable example directly relevant to this compound involves the discovery and optimization of pentanedioic acid diamides as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnyu.edu This enzyme is a therapeutic target for metabolic syndrome. High-throughput screening initially identified benzylamides of pentanedioic acid as inhibitors. Subsequent SAR-guided optimization revealed that modifying the amide substituents could dramatically improve inhibitory activity. nih.gov

The key findings from this research illustrate a clear SAR:

Core Structure: The this compound core was identified as a viable scaffold for 11β-HSD1 inhibition.

Amide Substituents: Replacing the initial benzylamide groups with bulky, lipophilic adamantyl amides led to a significant increase in potency.

Stereochemistry and Substitution: The position of substitution on the adamantyl group was critical. The 2-adamantyl amides yielded inhibitors with IC50 values in the single-digit nanomolar range.

Further Optimization: Introduction of a hydroxyl group on the adamantyl moiety resulted in a lead compound with high potency (IC50 < 0.1 μM in a cellular model) and excellent selectivity (>1000-fold) over the related 11β-HSD2 isoform. nih.govnyu.edu

This progression from a screening hit to a potent and selective lead compound exemplifies the power of SAR in rational drug design. The data underscores how systematic structural modifications to the this compound scaffold can fine-tune its interaction with a biological target.

Compound Modification (Pentanedioic Acid Diamide)Biological TargetKey SAR FindingResulting Potency
Initial Hit: Benzylamides11β-HSD1Identified as a viable inhibitor scaffold from HTS.Micromolar range
Optimization: 2-Adamantyl amides11β-HSD1Substitution with a bulky, lipophilic group dramatically increased potency.Single-digit nanomolar IC50
Lead Compound: Hydroxy adamantyl amide11β-HSD1Addition of a hydroxyl group further refined the interaction and improved cellular activity.IC50 < 0.1 μM (in cells)
Lead Compound: Hydroxy adamantyl amide11β-HSD2The modifications conferred high selectivity against the off-target isoform.Selectivity ratio > 1000

In Vitro and In Vivo Biological Evaluation Methodologies

The therapeutic potential of a compound like this compound or its derivatives must be rigorously assessed through a combination of in vitro and in vivo evaluation methodologies. These studies are essential to determine biological activity, mechanism of action, and potential toxicity.

In Vitro Evaluation: In vitro (cell-based) assays are the first step in evaluating biological activity. They provide a controlled environment to study the direct effects of a compound on cells or specific molecular targets.

Receptor Binding and Functional Assays: To assess interaction with targets like serotonin receptors, radioligand binding assays are used to determine binding affinity. Functional assays, such as calcium imaging, can then measure the downstream cellular response to receptor activation. nih.govresearchgate.net

Antimicrobial Susceptibility Testing: The antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like microbroth dilution assays against a panel of relevant bacteria and fungi. edu.krd

Anticancer Screening: The effect on cancer cells is initially screened using cell viability assays, such as the MTT assay, which measures metabolic activity. These tests determine the IC50 value, or the concentration required to inhibit 50% of cell growth. researchgate.net Further mechanistic studies may involve apoptosis assays (e.g., TUNEL assay), cell cycle analysis, and Western blotting to measure the expression of key proteins in signaling pathways. nih.govnih.gov

In Vivo Evaluation: Following promising in vitro results, in vivo (animal model) studies are conducted to understand the compound's effects in a whole, living organism.

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for understanding its bioavailability and persistence in the body.

Efficacy Models: The therapeutic effect is tested in relevant animal models of disease. For example, the anticancer activity would be evaluated in tumor xenograft models in mice, where the compound's ability to reduce tumor size and growth is measured. nih.gov

Toxicology Studies: Acute and chronic toxicity studies are performed in animal models (e.g., rats, mice) to identify potential adverse effects and determine a safe therapeutic window. These studies involve administering a range of doses and monitoring for physiological and histopathological changes. nih.gov

Environmental Fate and Degradation Pathways of Pentanediamide

Biodegradation Mechanisms and Microbial Involvement

The principal mechanism for the environmental degradation of amides like pentanediamide is microbially mediated hydrolysis. nih.govnih.gov Various bacterial and fungal species in soil and water ecosystems possess enzymes capable of breaking down amide bonds.

Microbial Hydrolysis: The biodegradation of this compound is primarily facilitated by amidase enzymes (EC 3.5.1.4). frontiersin.org These enzymes catalyze the hydrolytic cleavage of the carbon-nitrogen (C-N) amide bond. frontiersin.org In the case of this compound, this enzymatic action would break the two amide bonds, yielding glutaric acid and two molecules of ammonia (B1221849). The resulting glutaric acid and ammonia can then be utilized by microorganisms as carbon and nitrogen sources, respectively, entering central metabolic pathways. researchgate.net

A diverse range of microbial genera have been identified with the ability to degrade various amides, including Pseudomonas, Bacillus, Rhodococcus, and Kluyvera. researchgate.netacs.org For instance, engineered Pseudomonas putida has demonstrated high efficiency in degrading hazardous amides, a capacity attributed to its robust amidase activity. acs.org While direct studies on this compound are limited, the widespread occurrence of amidase activity in the microbial world suggests that this compound is susceptible to biodegradation in environments with active microbial communities. nih.govnih.gov

The rate of microbial degradation can be influenced by several factors, including temperature, pH, and the concentration of the compound and the microbial population. researchgate.net Studies on other amides have shown that degradation often follows second-order kinetics, dependent on both the chemical concentration and the bacterial population size. nih.gov

Table 1: Microbial Genera Involved in Amide Degradation

Microbial Genus Degradation Capability Reference
Pseudomonas Capable of degrading various amides, including acrylamide (B121943) and benzamide. acs.org Can be engineered for enhanced amidase activity. acs.org
Rhodococcus Known for degrading acrylamide through amidase activity. researchgate.net
Bacillus Some species can degrade polyacrylamide. researchgate.net
Kluyvera A strain of Kluyvera georgiana has shown the ability to degrade acetamide. researchgate.net
Bosea A novel amidase from Bosea sp. was found to degrade the herbicide propanil. frontiersin.org

Environmental Persistence and Bioaccumulation Potential

A key aspect of a chemical's environmental risk is its persistence—how long it remains in the environment—and its potential to bioaccumulate in organisms.

Environmental Persistence: Persistence is determined by the sum of all degradation rates (biotic and abiotic). Given that this compound is susceptible to microbial degradation, it is not expected to be highly persistent in environments with healthy microbial populations. canada.ca Polyamides derived from 1,5-pentanediamine, such as PA56, have shown susceptibility to biodegradation in soil burial tests, indicating the breakdown of the polymer backbone which contains similar amide linkages. mdpi.comnih.gov The half-life of this compound in the environment will vary depending on conditions like temperature, moisture, pH, and microbial activity. juniperpublishers.com

Bioaccumulation Potential: Bioaccumulation is the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. sci-hub.se The potential for an organic chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. nih.gov Chemicals with a high log Kow are more lipid-soluble (lipophilic) and tend to accumulate in the fatty tissues of organisms.

This compound is a small, polar molecule with two amide functional groups, which confers high water solubility. Its predicted log Kow is very low, suggesting it is hydrophilic rather than lipophilic. A risk assessment for a related compound, 1,5-pentanediamine, 2-methyl-, hydrochloride, noted that it is not expected to bioaccumulate due to a very low log Kow (≤0). canada.ca While data for this compound itself is scarce, its chemical structure strongly suggests a low potential for bioaccumulation. eosca.eu Instead of accumulating in fatty tissues, it is likely to be readily excreted if ingested by organisms.

Table 2: Predicted Physicochemical Properties and Environmental Potential of this compound

Property Predicted Value/Potential Implication for Environmental Fate
Biodegradation Susceptible Low persistence in microbially active environments.
Hydrolysis Stable at neutral pH Minor degradation pathway under typical environmental conditions.
Photodegradation Not susceptible to direct photolysis Low persistence in the atmosphere due to indirect photolysis.
Log Kow (Octanol-Water Partition Coefficient) Low (hydrophilic) Low potential for bioaccumulation in organisms.
Water Solubility High Tends to partition to water; available for biodegradation.

Metabolite Identification and Toxicity Assessment

When a substance degrades in the environment, it is crucial to identify its breakdown products (metabolites) and assess their potential toxicity.

Metabolite Identification: As established, the primary degradation pathway for this compound is the hydrolysis of its two amide bonds. This process breaks the molecule into its constituent parts:

Glutaric Acid (Pentanedioic acid)

Ammonia (NH₃)

These are common, naturally occurring substances. Glutaric acid is an intermediate in the metabolism of amino acids like lysine. Ammonia is a fundamental compound in the nitrogen cycle.

Toxicity Assessment: The assessment of metabolite toxicity is a critical step in a comprehensive environmental risk assessment. europa.eu The toxicity of the parent compound and its degradation products can sometimes differ significantly. mdpi.comnih.gov

Glutaric Acid: Glutaric acid is generally considered to have low toxicity. It is a natural human metabolite. However, at elevated concentrations, a condition known as glutaric aciduria, it can have neurotoxic effects. In an environmental context, the concentrations resulting from this compound degradation are unlikely to reach levels that would pose a significant toxicological risk.

Ammonia: While essential for life, ammonia can be toxic to aquatic organisms at elevated concentrations, particularly in its un-ionized form (NH₃). nih.gov The toxicity is influenced by water pH and temperature. The release of ammonia from this compound degradation would contribute to the local nitrogen load, but its impact would depend on the rate of release and the sensitivity of the receiving ecosystem.

Strategies for Environmentally Benign this compound Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to this compound and related compounds.

Bio-based Sourcing: One key strategy is the use of renewable, bio-based feedstocks. The diamine precursor to this compound, 1,5-pentanediamine (cadaverine), can be produced through the fermentation of renewable resources by metabolically engineered bacteria. mdpi.comacs.org Using bio-based precursors reduces the reliance on fossil fuels and can lower the carbon footprint of the final product. nih.gov

Designing for Degradability: For polymers and other materials derived from or related to this compound, designing for degradation is a crucial strategy. This involves creating chemical structures that are intentionally susceptible to environmental degradation pathways, such as hydrolysis or enzymatic action, after their intended service life. acs.org For example, research into bio-based polyamides focuses on creating materials that offer desired performance characteristics while also being biodegradable. mdpi.comacs.org

Future Directions and Emerging Research Avenues for Pentanediamide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new chemical entities, including derivatives of pentanediamide. These computational tools can analyze vast datasets to predict molecular properties, optimize synthetic pathways, and identify novel candidates for specific applications.

One emerging strategy is the use of "cell painting," a high-content imaging assay that can measure hundreds of compound-induced changes in cell morphology. researchgate.netacs.org This technique generates high-dimensional data profiles for each tested compound. acs.org By applying ML algorithms to these profiles, researchers can systematically assess the biological activity of new this compound derivatives, comparing the effects of different stereoisomers and functional groups to guide the synthesis of more diverse and effective compounds. researchgate.netacs.org This approach moves beyond traditional target-focused screening to a more holistic, phenotype-agnostic assessment of biological activity, accelerating the identification of promising scaffolds. researchgate.net

AI and ML can also enhance the design of safer and more efficient chemical processes. instituteofsustainabilitystudies.com By modeling reaction kinetics and predicting outcomes, these technologies can help chemists select optimal conditions, reducing waste and avoiding the use of hazardous substances, which aligns with the principles of green chemistry. instituteofsustainabilitystudies.comskpharmteco.com

Exploration of Novel this compound Scaffolds

Research into this compound is expanding beyond its basic structure to the design and synthesis of novel, functionalized scaffolds with targeted biological activities. researchgate.net These new derivatives are being investigated for a range of therapeutic applications, from enzyme inhibition to receptor antagonism.

A significant area of focus is the development of this compound derivatives as inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase (SAHase), an enzyme implicated in various diseases. researchgate.net Several studies have successfully synthesized and evaluated novel this compound derivatives, with some compounds exhibiting potent inhibitory effects against SAHase. researchgate.netjst.go.jp Another research direction involves creating this compound-based ligands for specific biological targets, such as the α1D-adrenergic receptor, which has led to the discovery of potent antagonists. nih.gov

Other explorations include linking this compound scaffolds with different chemical moieties to create compounds with unique properties. Derivatives featuring acridine (B1665455), furan (B31954), and benzothiazole (B30560) groups have been synthesized and evaluated for their potential in cancer treatment and other therapeutic areas. researchgate.netontosight.ai The flexibility of the this compound linker has been shown to be a critical factor in the potency of some bisbenzamidine derivatives. researchgate.net

Table 1: Examples of Novel this compound Scaffolds and Their Applications

Novel Scaffold/DerivativePotential ApplicationKey Research FindingCitation
N(1)-methyl-N(5)-[3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1,2,3,4-tetrahydro Current time information in Bangalore, IN.benzothieno[3,2-d]pyrimidin-8-yl]-N(1)-(phenylmethyl)this compoundα1D-Adrenergic Receptor AntagonistDemonstrated very high affinity (pKi = 10.25) and potent antagonism at the α1D-AR subtype. nih.gov
Substituted this compound DerivativesS-adenosyl-L-homocysteine (SAH) Hydrolase InhibitorsA series of novel derivatives were designed and synthesized, showing potent SAHase inhibitory activities. researchgate.net
This compound with flexible linkerAntiparasitic (Pneumocystis carinii)Bisbenzamidines with a flexible this compound linker were the most potent derivatives against rat Pneumocystis carinii. researchgate.net
3-(9-acridinylamino)-N,N'-bis(5-(9-acridinylamino)pentyl)-pentanediamideAnticancer AgentThese compounds can bind to DNA and inhibit topoisomerase enzymes, which are essential for cell division in cancer cells. ontosight.ai

Multidisciplinary Research Approaches

The future of this compound research lies in multidisciplinary collaborations that bridge chemistry, biology, pharmacology, and materials science. ontosight.aitechniumscience.comijmra.in Such approaches are essential for translating fundamental chemical discoveries into practical applications. The study of compounds like CHEMBL508528, a this compound derivative, already exemplifies this trend, combining chemistry, biology, and pharmacology to investigate potential therapeutic uses. ontosight.ai

In materials science , this compound and its precursor, 1,5-pentanediamine, are building blocks for bio-based polyamides like Polyamide 56 (PA56). mdpi.comrsc.org Research in this area involves not only synthesizing these polymers but also characterizing their mechanical properties, thermal stability, and suitability for applications in textiles and engineering plastics. mdpi.commdpi.com This requires expertise in polymer chemistry, materials testing, and engineering.

In biomedical engineering and medicinal chemistry , multidisciplinary teams are designing and evaluating functionalized this compound scaffolds for drug delivery and as active pharmaceutical ingredients. ontosight.airsc.org For instance, research into this compound derivatives as S-adenosyl-L-homocysteine hydrolase inhibitors involves organic synthesis, biological activity screening, and molecular modeling to understand structure-activity relationships. researchgate.netjst.go.jpucsd.edu This integration of disciplines is crucial for advancing from a chemical concept to a potential therapeutic intervention. ontosight.ai

Advanced Analytical Techniques for In-situ Monitoring

The development and application of advanced analytical techniques are critical for optimizing the synthesis of this compound and its polymers, enabling real-time, in-situ monitoring of reactions. These methods provide immediate feedback on reaction progress and purity, which is superior to traditional offline analysis.

One such technique is Direct Analysis in Real Time Mass Spectrometry (DART-MS) . nih.govresearchgate.net DART-MS allows for the rapid identification and differentiation of various polyamides without extensive sample preparation. nih.gov This method can detect monomers and oligomers directly from the reaction mixture, offering a straightforward and efficient way to screen polymers and monitor polymerization in real time. nih.govresearchgate.net

Other in-situ monitoring methods include:

Spectroscopic Techniques: Real-time monitoring using techniques like FT-IR and Raman spectroscopy can track the consumption of monomers and the formation of amide bonds during polycondensation.

Powder X-ray Diffraction (PXRD): While typically used for post-synthesis characterization, PXRD is crucial for analyzing the crystal form of materials like 1,5-pentanediamine adipate (B1204190) dihydrate, a key monomer for polyamide 56, both before and after processing steps like solubility measurements. mdpi.com

These advanced techniques provide a deeper understanding of reaction mechanisms and allow for precise control over the synthesis process, leading to higher quality and more consistent products.

Sustainable Manufacturing and Lifecycle Assessment

A major future direction for all chemical manufacturing, including that of this compound and related polyamides, is the adoption of sustainable practices and the comprehensive evaluation of environmental impact through Lifecycle Assessment (LCA). output.industriessap.com This involves minimizing waste, reducing the use of hazardous substances, and utilizing renewable resources. instituteofsustainabilitystudies.comskpharmteco.com

Green Chemistry in Synthesis: The principles of green chemistry are being applied to the synthesis of this compound precursors. imist.ma For example, significant research is focused on the green chemical and biological synthesis of cadaverine (B124047) (1,5-pentanediamine), a key monomer for polyamides. rsc.org Biosynthesis routes that use renewable resources instead of petroleum-based feedstocks are being developed to create a more sustainable supply chain. rsc.org These biological methods offer high selectivity and meet the demands of a circular economy. rsc.org

Lifecycle Assessment (LCA): LCA is a systematic method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal. evonik.comevonik.com Several LCA studies have been conducted on polyamides, providing crucial data on their environmental footprint. basf.comrenewable-carbon.eu These assessments compare the impact of using different feedstocks (e.g., conventional fossil-based vs. chemically recycled or bio-based) and electricity sources. basf.comrenewable-carbon.eu The results consistently show that using renewable or recycled raw materials can significantly reduce CO2 emissions and other negative environmental impacts. basf.comrenewable-carbon.eu

Table 2: Comparative LCA Data for Polyamide Packaging

Packaging Raw MaterialsRelative Climate Change ImpactKey FindingCitation
Chemically Recycled Polyamide + Chemically Recycled PolyethyleneLowestFlexible packaging with a high share of chemically recycled materials achieves the greatest reduction in environmental impact. basf.com
Chemically Recycled Polyamide + Conventional PolyethyleneLowThe use of chemically recycled polyamide significantly lowers the climate change impact compared to conventional materials. basf.com
Biomass-Balanced Polyamide + Conventional PolyethyleneMediumUsing renewable feedstock for the polyamide component offers a reduction in environmental impact over a fully conventional system. basf.com
Conventional Polyamide + Conventional PolyethyleneHighestThe conventional, fossil-fuel-based packaging has the most significant climate change impact. basf.com

By focusing on sustainable manufacturing and conducting thorough LCAs, the chemical industry can produce this compound and its derivatives in a more environmentally responsible and economically efficient manner. output.industriessap.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Pentanediamide derivatives, and how can purity be optimized during synthesis?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with careful control of reaction conditions (e.g., temperature, solvent polarity, and coupling reagents). To optimize purity, use high-performance liquid chromatography (HPLC) for purification and mass spectrometry (MS) for validation. Ensure batch-to-batch consistency by documenting reaction parameters and employing in-line analytical tools like FTIR for real-time monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves functional groups and stereochemistry, while infrared (IR) spectroscopy confirms amide bond formation. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For reproducibility, adhere to standardized protocols for sample preparation (e.g., deuterated solvents for NMR) and report spectral metrics (e.g., δ values, signal-to-noise ratios) with precision .

Q. How can researchers determine key physicochemical properties of this compound, such as solubility and thermal stability?

  • Methodological Answer : Use the shake-flask method to measure solubility in varying pH buffers, coupled with UV-Vis spectrophotometry for quantification. Differential scanning calorimetry (DSC) assesses thermal stability by identifying melting points and decomposition temperatures. Report results with statistical analysis (e.g., mean ± SD) and adhere to metric system conventions (e.g., mL, °C) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during structural elucidation of this compound analogs?

  • Methodological Answer : Cross-validate results using complementary techniques (e.g., X-ray crystallography for crystalline derivatives or 2D-NMR for complex stereochemistry). Investigate potential impurities via HPLC-MS and replicate experiments under controlled conditions. For unresolved discrepancies, conduct a systematic literature review to identify precedent anomalies or solvent-specific artifacts .

Q. What strategies can optimize reaction yields for novel this compound derivatives with bulky substituents?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. Use computational tools (e.g., density functional theory, DFT) to predict steric hindrance effects. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using gradient elution in HPLC .

Q. What methodologies are recommended to investigate this compound’s role in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vitro assays, validate activity with dose-response curves and include controls for batch variability (e.g., peptide content analysis via amino acid analysis). Ensure statistical rigor by reporting p-values and confidence intervals .

Q. How can computational modeling predict this compound’s interactions with biomolecular targets?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to explore conformational flexibility and docking studies (e.g., AutoDock Vina) to identify binding poses. Validate predictions with experimental data (e.g., mutagenesis studies or competitive binding assays). Document force field parameters and solvent models to ensure reproducibility .

Q. What experimental designs are suitable for studying this compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to controlled stressors (e.g., heat, light, humidity). Analyze degradation products via LC-MS and quantify kinetics using Arrhenius plots. For statistical validity, use triplicate samples and report degradation rates with error margins .

Key Considerations for Methodological Rigor

  • Data Precision : Report numerical data to reflect instrumental precision (e.g., HPLC purity as 99.2% ± 0.3%) and avoid overreporting insignificant digits .
  • Reproducibility : Document equipment specifications (e.g., NMR field strength) and reagent sources (e.g., Sigma-Aldridge catalog numbers) .
  • Contradiction Analysis : Use peer-reviewed literature to contextualize anomalous results and refine hypotheses iteratively .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pentanediamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.